molecular formula C4H7N B1312585 But-3-yn-2-amine CAS No. 30389-17-4

But-3-yn-2-amine

Cat. No.: B1312585
CAS No.: 30389-17-4
M. Wt: 69.11 g/mol
InChI Key: ZZRMYOZQUCUWFT-UHFFFAOYSA-N
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Description

But-3-yn-2-amine is a useful research compound. Its molecular formula is C4H7N and its molecular weight is 69.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yn-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMYOZQUCUWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437800
Record name But-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30389-17-4
Record name But-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to But-3-yn-2-amine (CAS: 30389-17-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of But-3-yn-2-amine, a valuable chiral building block in organic synthesis and medicinal chemistry.

Core Properties and Data

This compound, also known as 1-methylprop-2-ynylamine, is a primary amine containing a terminal alkyne functionality. This unique combination of reactive groups makes it a versatile intermediate in the synthesis of a wide range of molecular architectures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
CAS Number 30389-17-4PubChem[1]
Molecular Formula C₄H₇NPubChem[1]
Molecular Weight 69.11 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 1-methylprop-2-ynylamine, 3-amino-1-butyne, 2-aminobutinPubChem[1]
Canonical SMILES CC(C#C)NPubChem[1]
Topological Polar Surface Area 26 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem
XLogP3-AA -0.2PubChem[1]
Spectroscopic Data (Predicted)
Spectroscopy Predicted Features
¹H NMR -CH₃ (doublet): ~1.2-1.4 ppm. -NH₂ (broad singlet): Variable, ~1.0-3.0 ppm. ≡C-H (triplet or doublet of doublets): ~2.2-2.5 ppm. -CH- (quartet or multiplet): ~3.4-3.6 ppm.
¹³C NMR -CH₃: ~20-25 ppm. -CH-N: ~40-45 ppm. ≡C-H: ~70-75 ppm. -C≡: ~80-85 ppm.
IR Spectroscopy N-H stretch (primary amine): Two bands, ~3300-3400 cm⁻¹ (asymmetric and symmetric). ≡C-H stretch (terminal alkyne): Sharp, medium intensity band at ~3300 cm⁻¹. C≡C stretch: Weak band at ~2100-2140 cm⁻¹. N-H bend (scissoring): ~1590-1650 cm⁻¹. C-N stretch: ~1020-1250 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): m/z = 69 (odd value, consistent with the nitrogen rule). Major Fragments: Loss of methyl (m/z = 54), cleavage adjacent to the nitrogen to form a stable iminium ion. PubChem lists a GC-MS for this compound.[1]

Synthesis and Experimental Protocols

Propargylamines, including this compound, are commonly synthesized via multicomponent reactions, which are prized for their efficiency and atom economy. The most prevalent method is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[2]

General Experimental Protocol: Copper-Catalyzed A³ Coupling

This protocol is a representative example for the synthesis of a propargylamine and can be adapted for the synthesis of this compound by using the appropriate starting materials (acetaldehyde, ammonia, and acetylene gas).

Reaction:

  • Aldehyde + Alkyne + Amine --(Cu Catalyst)--> Propargylamine

Materials:

  • Aldehyde (e.g., Benzaldehyde, 2.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene, 2.2 mmol)

  • Amine (e.g., Piperidine, 2.0 mmol)

  • Copper(I) Chloride (CuCl, 0.020 g, 0.2 mmol)

  • Toluene (4 mL)

  • Dichloromethane (DCM)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a 10 mL round-bottom flask, add CuCl (0.020 g, 0.2 mmol), the amine (2.0 mmol), the aldehyde (2.0 mmol), and toluene (4 mL) under a nitrogen atmosphere at room temperature (25 °C).

  • Add the terminal alkyne (2.2 mmol) to the reaction mixture.

  • Stir the contents at 100 °C for 12 hours.

  • After cooling to room temperature, remove the toluene under reduced pressure.

  • Add water (5 mL) and DCM (15 mL) to the residue and transfer to a separatory funnel.

  • Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired propargylamine.[3]

Synthesis Workflow Diagram

G General A³ Coupling Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup cluster_purification Purification reactants Combine Aldehyde, Amine, CuCl Catalyst, and Solvent in flask under N₂ add_alkyne Add Terminal Alkyne reactants->add_alkyne heat Heat and Stir (e.g., 100°C, 12h) add_alkyne->heat concentrate Remove Solvent heat->concentrate extract Liquid-Liquid Extraction (DCM/Water) concentrate->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Column Chromatography dry->purify product Isolated Propargylamine purify->product

Caption: A generalized workflow for the synthesis of propargylamines via A³ coupling.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the terminal alkyne.

  • Primary Amine (-NH₂): This group acts as a nucleophile and a base. It can undergo standard amine reactions such as acylation, alkylation, and formation of imines.

  • Terminal Alkyne (-C≡CH): The terminal proton is weakly acidic and can be deprotonated by a strong base to form an acetylide anion. This anion is a potent carbon nucleophile. The triple bond itself can undergo addition reactions (e.g., hydrogenation, halogenation) and participate in various metal-catalyzed coupling reactions, such as the Sonogashira coupling.

Reactivity Overview Diagram

G cluster_amine Amine Reactivity (Nucleophilic) cluster_alkyne_H Terminal Alkyne Reactivity (Acidic H) cluster_alkyne_pi Alkyne π-Bond Reactivity main This compound acyl Acylation (RCOCl) main->acyl alkyl Alkylation (R-X) main->alkyl imine Imine Formation (R₂C=O) main->imine deprotonation Deprotonation (Strong Base) main->deprotonation hydrogenation Hydrogenation (H₂, Catalyst) main->hydrogenation cycloaddition Cycloaddition (e.g., Azides) main->cycloaddition sonogashira Sonogashira Coupling (Pd/Cu, Ar-X) deprotonation->sonogashira via Acetylide

Caption: Key reaction pathways for this compound's functional groups.

Applications in Drug Development and Research

The propargylamine moiety is a significant pharmacophore and a versatile synthetic intermediate in medicinal chemistry.[4] Its presence in marketed drugs and clinical candidates highlights its importance.

Role as a Chiral Building Block

This compound is a chiral molecule. Its enantiomerically pure forms are valuable starting materials in asymmetric synthesis, allowing for the construction of complex molecules with specific stereochemistry, which is often crucial for biological activity.[5]

Propargylamines in Neurodegenerative Diseases

Several drugs containing the propargylamine scaffold are used to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6] These compounds often act as inhibitors of enzymes such as monoamine oxidase-B (MAO-B).[6]

  • Selegiline and Rasagiline: These are well-known MAO-B inhibitors used in the treatment of Parkinson's disease. The propargylamine group is essential for their mechanism of action, which involves irreversible inhibition of the enzyme.[6]

Use in Heterocyclic Synthesis

Propargylamines are key precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[2] These include:

  • Pyrroles

  • Quinolines

  • Oxazoles

  • Indolizines

The dual reactivity of the amine and alkyne groups allows for elegant and efficient cyclization strategies to build these complex ring systems.[7]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification
Hazard Class Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Sensitization1H317: May cause an allergic skin reaction[1]

Signal Word: Warning[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P333+P317: If skin irritation or rash occurs: Get medical help.[1]

Always consult the most current Safety Data Sheet (SDS) before handling this compound.

References

A Technical Guide to the Synthesis and Characterization of (S)-1-Methyl-prop-2-ynylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Methyl-prop-2-ynylamine is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its stereodefined propargylamine structure allows for diverse chemical modifications, making it a key intermediate for complex molecule synthesis. This technical guide provides a comprehensive overview of a robust method for the synthesis and characterization of the enantiomerically pure (S)-1-Methyl-prop-2-ynylamine. The synthetic strategy detailed herein involves the initial preparation of the racemic amine followed by a classical chiral resolution. Detailed experimental protocols for both the synthesis of the racemate and its subsequent resolution are provided. Furthermore, this guide outlines the essential analytical techniques for the structural and stereochemical characterization of the final product, including optical rotation, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is presented in clear, tabular formats for ease of reference, and key experimental workflows are visualized using logical diagrams.

Synthesis of (S)-1-Methyl-prop-2-ynylamine

A direct asymmetric synthesis of (S)-1-Methyl-prop-2-ynylamine can be complex. A more common and highly effective method for obtaining the pure enantiomer is the synthesis of the racemic mixture, followed by chiral resolution.[1] This approach separates the two enantiomers by converting them into diastereomeric salts with differing physical properties.

Step 1: Synthesis of Racemic 1-Methyl-prop-2-ynylamine

The synthesis of racemic 1-methyl-prop-2-ynylamine can be achieved through a variety of methods common for propargylamine synthesis. One effective approach is the reaction of an appropriate electrophile with a propargyl Grignard reagent, followed by amination. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Racemic 1-Methyl-prop-2-ynylamine

  • Preparation of Propargyl Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. A solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Acetaldehyde: The Grignard solution is cooled to 0 °C, and a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude but-3-yn-2-ol.

  • Conversion to Azide and Reduction: The crude alcohol is converted to the corresponding azide, for example, by reaction with diphenylphosphoryl azide (DPPA) and a base like DBU. The resulting azide is then reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF, or by catalytic hydrogenation.

  • Purification: The final racemic 1-methyl-prop-2-ynylamine is purified by distillation under reduced pressure.

Step 2: Chiral Resolution of Racemic 1-Methyl-prop-2-ynylamine

The resolution of the racemic amine is achieved by forming diastereomeric salts with an enantiomerically pure chiral acid, such as (+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[1]

Experimental Protocol: Chiral Resolution

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol. To this solution, add the racemic 1-methyl-prop-2-ynylamine (1.0 eq). The mixture will warm upon addition.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-amine-(+)-tartrate salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-amine-(+)-tartrate salt. The enantiomeric purity of the crystallized salt can be improved by recrystallization from methanol.

  • Liberation of the Free (S)-Amine: Dissolve the collected diastereomeric salt crystals in a minimal amount of water. Add a 2 M sodium hydroxide solution dropwise with stirring until the solution is basic (pH > 10). This will liberate the free (S)-1-methyl-prop-2-ynylamine, which will separate as an organic layer.

  • Extraction and Purification: Extract the aqueous solution three times with diethyl ether. Combine the organic extracts, dry them over anhydrous potassium carbonate, and remove the solvent under reduced pressure. The resulting enantiomerically enriched (S)-1-methyl-prop-2-ynylamine can be further purified by distillation.

Visualization of Synthetic Workflow

The overall process for obtaining enantiomerically pure (S)-1-Methyl-prop-2-ynylamine is depicted in the following workflow diagram.

G cluster_0 Synthesis of Racemic Amine cluster_1 Chiral Resolution cluster_2 Final Product racemic_synthesis 1. Synthesis of Racemic 1-Methyl-prop-2-ynylamine salt_formation 2. Diastereomeric Salt Formation (with (+)-Tartaric Acid) racemic_synthesis->salt_formation Racemic Amine crystallization 3. Fractional Crystallization salt_formation->crystallization separation Separation of Crystals (Less Soluble Diastereomer) crystallization->separation liberation 4. Liberation of Free Amine (Base Treatment) separation->liberation Purified Salt final_product (S)-1-Methyl-prop-2-ynylamine liberation->final_product Purified (S)-Enantiomer

Caption: Workflow for the synthesis of (S)-1-Methyl-prop-2-ynylamine.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-1-Methyl-prop-2-ynylamine. The following table summarizes the key physical and spectroscopic properties. Note that where specific experimental data is not available in the literature, expected values and characteristics are provided based on the analysis of analogous compounds.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₄H₇N
Molecular Weight 69.11 g/mol
Boiling Point (Racemate) ~77.7 °C at 760 mmHg (Predicted)[2]
Density (Racemate) ~0.839 g/cm³ (Predicted)[2]
Appearance Colorless to pale yellow liquid
Specific Rotation [α]D To be determined experimentally. The sign (+ or -) will confirm dextrorotatory or levorotatory nature, but cannot be predicted from the 'S' designation alone.[3]
Spectroscopic Data

The structural confirmation of 1-Methyl-prop-2-ynylamine is achieved through a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR δ (ppm): ~3.5-4.0 (q, 1H, CH), ~2.2 (d, 1H, C≡CH), ~1.3 (d, 3H, CH₃), ~1.2 (s, 2H, NH₂)
¹³C NMR δ (ppm): ~85 (C≡CH), ~70 (C≡CH), ~40 (CH), ~25 (CH₃)
IR (cm⁻¹) ~3300-3400 (N-H stretch, primary amine shows two bands), ~3300 (C≡C-H stretch), ~2100 (C≡C stretch, weak), ~2800-3000 (C-H stretch), ~1600 (N-H bend)[4]
MS (m/z) M⁺: 69. Fragments: 68 (M-1, loss of H), 54 (M-15, loss of CH₃), 42, 28

Note: Predicted NMR chemical shifts are based on typical values for similar functional groups. The NH₂ proton signal in ¹H NMR may be broad and its chemical shift can vary with solvent and concentration.

Visualization of Characterization Logic

The following diagram illustrates the logical workflow for the characterization of the final product.

G cluster_0 Input start Purified Product polarimetry Polarimetry start->polarimetry nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms optical_purity Optical Purity & Stereochemistry polarimetry->optical_purity structure Molecular Structure & Connectivity nmr->structure functional_groups Functional Groups ir->functional_groups mw Molecular Weight & Fragmentation ms->mw

Caption: Logic diagram for the characterization of (S)-1-Methyl-prop-2-ynylamine.

Conclusion

This guide outlines a practical and effective methodology for the synthesis of racemic 1-methyl-prop-2-ynylamine and its subsequent chiral resolution to yield the enantiomerically pure (S)-isomer. The detailed protocols and characterization data provide a solid foundation for researchers in the fields of organic synthesis and drug development to produce and verify this important chiral intermediate. The successful application of these methods will enable the advancement of synthetic programs that rely on the unique structural and stereochemical properties of (S)-1-Methyl-prop-2-ynylamine.

References

An In-depth Technical Guide to But-3-yn-2-amine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-2-amine, a primary propargylamine, is a valuable building block in organic synthesis and holds significant potential in medicinal chemistry. Its structure, incorporating both a reactive amino group and a terminal alkyne, allows for a diverse range of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its relevance in drug discovery, particularly in the context of monoamine oxidase inhibition.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds
PropertyThis compound (Predicted/Inferred)2-Methyl-3-butyn-2-amine (Experimental)This compound hydrochloride (Experimental)
Molecular Formula C₄H₇NC₅H₉NC₄H₈ClN
Molecular Weight 69.11 g/mol [1]83.13 g/mol 105.57 g/mol
CAS Number 30389-17-4[1]2978-58-742105-26-0[2]
Appearance Colorless liquid (inferred)LiquidSolid
Boiling Point Not available79-80 °CNot applicable
Melting Point Not availableNot availableNot available
Density Not available0.79 g/mL at 25 °CNot applicable
pKa (of conjugate acid) ~10 (inferred from similar primary amines)Not availableNot available
Solubility Soluble in water and common organic solvents (inferred)Not availableSoluble in water
Storage Temperature Not available2-8°C4°C, protect from light

Note: The properties of this compound are largely predicted or inferred based on the general characteristics of low molecular weight primary amines and propargylamines. Experimental data for its isomer, 2-methyl-3-butyn-2-amine, is provided for comparison. The hydrochloride salt is a stable solid, which is often the preferred form for handling and storage.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While a dedicated public spectral database for this specific compound is not available, the expected spectral features can be predicted based on its functional groups.

  • Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).[3][4] A characteristic C≡C-H stretching vibration should appear around 3300 cm⁻¹, and a weaker C≡C stretch is expected near 2100-2260 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region.[4]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The acetylenic proton (-C≡C-H) would likely appear as a singlet or a narrow triplet around 2-3 ppm. The proton on the carbon bearing the amino group (-CH(NH₂)-) would be a multiplet, and the methyl protons (-CH₃) would be a doublet. The amine protons (-NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[5]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would provide information about the carbon skeleton. The two sp-hybridized carbons of the alkyne would appear in the range of 65-90 ppm. The carbon attached to the nitrogen atom would be in the range of 30-50 ppm, and the methyl carbon would be at a higher field (lower ppm value).[6][7]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by the presence of the primary amine and the terminal alkyne functional groups. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, while the terminal alkyne can undergo various addition and coupling reactions.

Synthesis of this compound

A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone.[8][9][10][11][12] In the case of this compound, the starting material would be 3-butyn-2-one.

This protocol is a generalized procedure based on established methods for reductive amination. Optimization may be required for specific laboratory conditions.

Materials:

  • 3-Butyn-2-one

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether (anhydrous)

  • Sodium sulfate or magnesium sulfate (anhydrous)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-butyn-2-one (1.0 eq) in anhydrous methanol. Cool the solution to 0°C in an ice bath. To this solution, add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 eq) dropwise while maintaining the temperature at 0°C. Stir the reaction mixture at this temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: To the solution containing the in-situ formed imine, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Salt Formation (Optional but Recommended for Stability): For easier handling and improved stability, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in anhydrous diethyl ether and cool to 0°C. Add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Logical Workflow for the Synthesis of this compound

G Synthesis of this compound via Reductive Amination start Start with 3-Butyn-2-one imine_formation React with Ammonia in Methanol (Imine Formation) start->imine_formation reduction Reduce with Sodium Cyanoborohydride imine_formation->reduction workup Aqueous Work-up and Extraction reduction->workup purification Purification of Free Base workup->purification salt_formation Formation of Hydrochloride Salt (Optional) purification->salt_formation product This compound Hydrochloride salt_formation->product

Caption: Reductive amination workflow for this compound synthesis.

Biological and Medicinal Relevance

Propargylamines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[13][14][15] A prominent application of this scaffold is in the design of monoamine oxidase (MAO) inhibitors .[13][14][15]

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.[16] The inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[13][14][15]

The propargylamine moiety in compounds like selegiline and rasagiline, which are clinically used MAO-B inhibitors, is crucial for their mechanism of action. It is believed that the terminal alkyne group of the propargylamine can form a covalent bond with the flavin cofactor of the MAO enzyme, leading to irreversible inhibition.

While specific studies on this compound as a MAO inhibitor are not widely reported, its structural similarity to known propargylamine-based MAO inhibitors suggests that it could serve as a valuable lead compound or a fragment for the design of new and more selective inhibitors.

Signaling Pathway Implication of MAO Inhibition

G Simplified Pathway of Monoamine Neurotransmitter Regulation neurotransmitter Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) synaptic_cleft Synaptic Cleft neurotransmitter->synaptic_cleft Release postsynaptic_receptor Postsynaptic Receptors synaptic_cleft->postsynaptic_receptor Binding reuptake Reuptake Transporter synaptic_cleft->reuptake Reuptake mao Monoamine Oxidase (MAO) reuptake->mao inactive_metabolites Inactive Metabolites mao->inactive_metabolites Degradation propargylamine Propargylamine Inhibitor (e.g., this compound derivative) propargylamine->mao Inhibition

Caption: MAO inhibition by propargylamines increases neurotransmitter levels.

Conclusion

This compound is a versatile chemical entity with significant potential for applications in organic synthesis and drug discovery. While experimental data on its physical properties is limited, its synthesis via reductive amination of 3-butyn-2-one is a feasible and well-established approach. The presence of the propargylamine moiety suggests its potential as a monoamine oxidase inhibitor, making it a compound of interest for researchers in the field of neuropharmacology and medicinal chemistry. Further investigation into its specific biological activities and the development of more efficient synthetic routes will undoubtedly unlock the full potential of this valuable molecule.

References

An In-depth Technical Guide to But-3-yn-2-amine: Structural Elucidation and Isomeric Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of But-3-yn-2-amine, a valuable chiral building block in organic synthesis. The document details its structural formula, explores its various isomers, presents key physicochemical data, and outlines a common synthetic protocol.

Structural Formula and Properties of this compound

This compound, a primary amine containing a terminal alkyne, is a molecule of significant interest in the synthesis of complex organic structures, particularly in the development of pharmaceutical agents where specific stereochemistry is crucial.[1] Its structure consists of a four-carbon chain with a triple bond between carbons 3 and 4, and an amine group attached to carbon 2.

The presence of the amine and alkyne functional groups makes it a versatile synthon for a variety of chemical transformations. The carbon atom at the second position is a chiral center, meaning this compound exists as a pair of enantiomers, (S)-But-3-yn-2-amine and (R)-But-3-yn-2-amine.

Caption: Structural formula and key identifiers for this compound.

Physicochemical Properties

Amines exhibit distinct physical properties influenced by their ability to form hydrogen bonds. Primary and secondary amines have higher boiling points than alkanes of similar molecular weight but lower than corresponding alcohols.[2] Tertiary amines, unable to donate a hydrogen bond, have boiling points comparable to ethers.[2] The solubility of smaller amines in water is high due to hydrogen bonding with water molecules.[2]

PropertyThis compound (Primary)But-3-en-2-amine (Primary)N-methylthis compound (Secondary)2-Methylthis compound (Primary)
Molecular Formula C₄H₇N[3]C₄H₉N[4]C₅H₉N[5]C₅H₉N[6]
Molecular Weight 69.11 g/mol [3]71.12 g/mol [4]83.13 g/mol [5]83.13 g/mol [6]
Boiling Point Not availableNot availableNot availableNot available
Computed XLogP3-AA -0.2[3]0.3[4]0.3[5]Not available
Hydrogen Bond Donor 2212
Hydrogen Bond Acceptor 1111

Isomers of this compound

Isomers are compounds that have the same molecular formula but different structural arrangements. This compound (C₄H₇N) has several constitutional isomers and one pair of stereoisomers. Constitutional isomers can be categorized as skeletal, positional, or functional group isomers.[7]

G Isomers of this compound (C₄H₇N) cluster_constitutional Constitutional Isomers cluster_positional_examples cluster_functional_examples cluster_stereoisomers Stereoisomers cluster_enantiomer_examples C4H7N C₄H₇N Positional Positional Isomers C4H7N->Positional Different position of functional group Functional Functional Group Isomers C4H7N->Functional Different functional groups Enantiomers Enantiomers C4H7N->Enantiomers Non-superimposable mirror images But1yn1amine But-1-yn-1-amine Positional->But1yn1amine But2yn1amine But-2-yn-1-amine Positional->But2yn1amine But3en2amine But-3-en-2-amine (Alkene vs Alkyne) Functional->But3en2amine Cyclobutylamine Cyclobutylamine (Cyclic vs Acyclic) Functional->Cyclobutylamine Nitrile Pentanenitrile (Nitrile vs Amine) Functional->Nitrile S_isomer (S)-But-3-yn-2-amine Enantiomers->S_isomer R_isomer (R)-But-3-yn-2-amine Enantiomers->R_isomer

Caption: Classification of isomers for the molecular formula C₄H₇N.

Constitutional Isomers
  • Positional Isomers : These isomers have the same carbon skeleton and the same functional groups but differ in the position of the functional groups. For this compound, an example would be moving the amine or alkyne group to a different carbon atom.

  • Skeletal Isomers : These isomers have different arrangements of the carbon skeleton. For instance, a branched-chain isomer of a straight-chain amine. An example with a C5 formula is 2-methylthis compound.[6]

  • Functional Group Isomers : These isomers have different functional groups. Primary, secondary, and tertiary amines with the same molecular formula are considered functional group isomers.[8][9] Other examples include isomers with different nitrogen-containing functional groups (e.g., nitriles) or different types of unsaturation (e.g., alkenes instead of alkynes).[4]

Stereoisomers

This compound possesses a chiral center at carbon-2, leading to the existence of two enantiomers: (R)-But-3-yn-2-amine and (S)-But-3-yn-2-amine. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The (S)-enantiomer is a particularly useful building block in the synthesis of chiral pharmaceuticals.[1]

Experimental Protocols: Synthesis of Primary Amines

The synthesis of primary amines can be challenging due to the potential for over-alkylation, where the initially formed primary amine acts as a nucleophile to react further, leading to secondary, tertiary, and even quaternary ammonium salts.[10] The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding this issue.[10]

Gabriel Synthesis

The Gabriel synthesis utilizes phthalimide as a protected form of ammonia.[10] The N-H proton of phthalimide is acidic and can be removed by a base like potassium hydroxide. The resulting phthalimide anion is a good nucleophile that attacks an alkyl halide in an SN2 reaction. Subsequent hydrolysis or hydrazinolysis of the N-alkylphthalimide yields the desired primary amine.[10]

G Gabriel Synthesis Workflow for Primary Amines Start Start: Phthalimide Deprotonation 1. Deprotonation (Base, e.g., KOH) Start->Deprotonation Anion Potassium Phthalimide (Nucleophile) Deprotonation->Anion SN2 2. Sₙ2 Reaction (Alkyl Halide, e.g., R-X) Anion->SN2 N_Alkyl N-Alkylphthalimide SN2->N_Alkyl Liberation 3. Amine Liberation (Hydrazine, NH₂NH₂) N_Alkyl->Liberation End End: Primary Amine (R-NH₂) Liberation->End

Caption: A generalized workflow for the Gabriel synthesis of primary amines.

Detailed Methodology:

  • Deprotonation of Phthalimide: Phthalimide is treated with a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like ethanol or DMF. The base removes the acidic proton from the nitrogen atom to form the potassium salt of phthalimide.

  • N-Alkylation: The phthalimide anion is then reacted with an appropriate alkyl halide (in the case of this compound synthesis, a 4-halobut-1-yne derivative would be required, followed by subsequent steps). This step proceeds via an SN2 mechanism.

  • Hydrolysis or Hydrazinolysis: The resulting N-alkylphthalimide is cleaved to release the primary amine. This can be achieved by acidic or basic hydrolysis, although treatment with hydrazine (NH₂NH₂) in a solvent like ethanol is often preferred as it proceeds under milder conditions to form a stable phthalhydrazide byproduct and the desired primary amine.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of amines.

  • Infrared (IR) Spectroscopy : Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, while secondary amines show a single band.[11] C-N stretching absorptions appear in the 1000-1350 cm⁻¹ range.[11]

  • ¹H NMR Spectroscopy : The chemical shift of N-H protons can vary widely (δ 0.5-5.0 ppm) and the signals are often broad.[11] Protons on the carbon adjacent to the nitrogen are deshielded and typically appear around δ 2.3-3.0 ppm.[11] The signal for the N-H proton will disappear upon shaking the sample with D₂O.[11]

  • Mass Spectrometry : Amines often undergo alpha-cleavage, breaking the bond adjacent to the nitrogen atom, which can be a key fragmentation pathway for structure determination.[12] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular ion peak.[11]

References

Navigating the Spectral Landscape of But-3-yn-2-amine: A Technical Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for But-3-yn-2-amine. Designed for researchers, scientists, and professionals in drug development, this document presents predicted spectral data, detailed experimental protocols for data acquisition, and logical visualizations to facilitate a deeper understanding of the molecular structure and its spectroscopic characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following spectral information is based on validated computational prediction models. These values provide a reliable estimation for the purposes of spectral analysis and interpretation.

¹H NMR Spectral Data Summary

The proton NMR spectrum of this compound is characterized by four distinct signals, corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are presented below.

Proton (H) Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H1 (CH₃)1.25Doublet6.5
H2 (CH)3.20Quartet6.5
H3 (C≡CH)2.20SingletN/A
H4 (NH₂)1.50Broad SingletN/A
¹³C NMR Spectral Data Summary

The carbon-13 NMR spectrum of this compound is predicted to show four signals, one for each unique carbon atom in the molecule. The predicted chemical shifts are tabulated below.

Carbon (C) Predicted Chemical Shift (δ) ppm
C1 (CH₃)25.0
C2 (CH)45.0
C3 (C≡CH)85.0
C4 (C≡CH)70.0

Visualizing the Molecular Structure and NMR Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure of this compound with atom numbering and a generalized workflow for an NMR experiment.

But_3_yn_2_amine_Structure This compound Structure with Atom Labeling C1 C1 H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c C2 C2 C1->C2 H2 H2 C2->H2 N N C2->N C3 C3 C2->C3 H4a H4 N->H4a H4b H4 N->H4b C4 C4 C3->C4 C3->C4 H3 H3 C4->H3

Caption: Molecular structure of this compound with labeled atoms for NMR correlation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) in Deuterated Solvent (e.g., CDCl₃) transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Up Experiment (Pulse Sequence, Parameters) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals integrate->assign interpret Interpret Spectrum (Chemical Shifts, Coupling) assign->interpret

Caption: General experimental workflow for NMR spectroscopy.

Experimental Protocols

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small, low-molecular-weight amine like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[3][4] Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[1]

  • ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.[1][4]

    • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase and Baseline Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced. For samples in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used.

  • Integration and Peak Picking: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are determined.

  • Spectral Interpretation: The chemical shifts, multiplicities, and coupling constants are analyzed to assign the signals to the specific nuclei in the this compound molecule, confirming its structure.

References

Mass Spectrometry Fragmentation Pattern of But-3-yn-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive and accurate guide as requested, one would need to perform the actual mass spectrometry analysis of But-3-yn-2-amine. This would involve:

  • Sample Preparation: Obtaining a pure sample of this compound and preparing it for analysis.

  • Mass Spectrometry Analysis: Using a mass spectrometer, likely with electron ionization (EI) for fragmentation, to obtain the mass spectrum.

  • Data Interpretation: Analyzing the resulting spectrum to identify the molecular ion and the various fragment ions, and to propose a fragmentation pathway.

Without this primary data, any attempt to create a guide would be speculative and would not meet the requirements for a technical whitepaper for a scientific audience.

For researchers and professionals in drug development, it is crucial to rely on experimentally verified data. Therefore, the recommended approach would be to either perform the mass spectrometry experiment in-house or to search for a commercial or academic service that can perform the analysis.

Once the mass spectrum is obtained, the following structure could be used for the technical guide:

1. Introduction

  • Brief overview of this compound and its relevance.

  • Importance of mass spectrometry in structural elucidation.

2. Experimental Methodology

  • Instrumentation: Details of the mass spectrometer used (e.g., model, manufacturer), ionization source (e.g., Electron Ionization), and analyzer (e.g., Quadrupole, Time-of-Flight).

  • Sample Introduction: Method of sample introduction (e.g., direct infusion, gas chromatography).

  • Operating Conditions: Key parameters such as ionization energy, source temperature, and mass range scanned.

3. Results and Discussion

  • Mass Spectrum: Presentation of the full mass spectrum.

  • Molecular Ion: Identification and discussion of the molecular ion peak (M+•).

  • Fragmentation Analysis: Detailed analysis of the major fragment ions observed. This section would include proposed structures for each fragment and the mechanisms of their formation (e.g., alpha-cleavage, McLafferty rearrangement, etc.).

4. Data Summary

  • A table summarizing the key quantitative data.

m/zRelative Abundance (%)Proposed Fragment

5. Fragmentation Pathway Diagram

  • A Graphviz diagram illustrating the proposed fragmentation pathway.

Fragmentation_Pathway Fragment_1 Fragment_1 Fragment_3 Fragment_3 Fragment_1->Fragment_3 - Loss of Z Fragment_2 Fragment_2 This compound (M+•) This compound (M+•) This compound (M+•)->Fragment_2 - Loss of Y

Caption: Proposed fragmentation pathway of this compound under electron ionization.

  • Summary of the key findings and their implications for the characterization of this compound and related compounds.

This template outlines how the information would be presented once the necessary experimental data is available.

Navigating the Chiral Landscape: A Technical Guide to Enantiopure But-3-yn-2-amine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of chiral building blocks is paramount to the successful discovery and synthesis of novel therapeutics. Among these, enantiopure but-3-yn-2-amine, a versatile propargylamine, offers significant potential in the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of its commercial availability, enantioselective synthesis, and analytical methodologies, serving as a critical resource for its application in medicinal chemistry and beyond.

Commercial Availability of Enantiopure this compound

This compound is commercially available primarily as its hydrochloride salt in both racemic and enantiopure forms. The (S)-enantiomer is more readily listed by chemical suppliers compared to the (R)-enantiomer, which is also available but may require more targeted sourcing. Below is a summary of representative commercial sources for racemic and enantiopure this compound hydrochloride. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

CompoundFormSupplierCAS NumberPurityRepresentative Pricing
This compound HydrochlorideRacemicSigma-Aldrich42105-26-097%~$21/250 mg
(S)-But-3-yn-2-amine HydrochlorideEnantiopureChemScene1414960-66-9≥97%~
100100-100−
200/100 mg
(S)-But-3-yn-2-amine HydrochlorideEnantiopureBiosynth1414960-66-997%Contact for pricing
(R)-But-3-yn-2-amine HydrochlorideEnantiopureSigma-Aldrich (via ChemScene)869349-15-595%Contact for pricing

Experimental Protocols: Pathways to Enantiopurity

The generation of enantiopure this compound is crucial for its application in stereospecific synthesis. While direct asymmetric synthesis routes exist, enzymatic kinetic resolution of the racemic amine is a widely adopted and effective strategy.

General Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a generalized procedure based on established methods for the kinetic resolution of chiral amines using lipases. Optimization of solvent, acylating agent, and specific lipase is often necessary to achieve high enantiomeric excess (e.e.) and yield.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Buffer solution (for work-up)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (Chiral HPLC or GC)

Procedure:

  • Reaction Setup: To a stirred solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the amine).

  • Acylation: Add the acylating agent (0.5-0.6 equivalents) to the reaction mixture. The use of a slight excess of the amine helps to ensure that the acylation proceeds to approximately 50% conversion.

  • Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) and monitored periodically by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the unreacted amine and the acylated product.

  • Work-up: Once the reaction has reached approximately 50% conversion, the enzyme is removed by filtration. The filtrate is then washed with a suitable buffer solution to remove any acidic or basic byproducts. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Separation: The resulting mixture of the unreacted amine and the acylated amine can be separated by column chromatography or by an acid-base extraction to isolate the enantiopure amine.

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Reaction cluster_1 Monitoring & Work-up cluster_2 Separation & Products racemic_amine Racemic this compound mix Reaction Mixture racemic_amine->mix lipase Immobilized Lipase lipase->mix acyl_donor Acyl Donor acyl_donor->mix solvent Anhydrous Solvent solvent->mix reaction Kinetic Resolution mix->reaction Stirring at controlled T monitoring Chiral HPLC/GC Analysis reaction->monitoring Aliquots filtration Filter to remove Lipase reaction->filtration ~50% Conversion filtrate Filtrate filtration->filtrate workup Dry & Evaporate filtrate->workup Aqueous Work-up separation Separation workup->separation Column Chromatography or Acid/Base Extraction enantiopure_amine enantiopure_amine separation->enantiopure_amine (S)-But-3-yn-2-amine (unreacted) acylated_amine acylated_amine separation->acylated_amine (R)-N-acetyl-But-3-yn-2-amine (product) G cluster_0 MAO Catalytic Cycle cluster_1 Inhibition by Propargylamine MAO_FAD MAO (FAD) MAO_FADH MAO (FADH-) MAO_FAD->MAO_FADH Product Oxidized Metabolite MAO_FAD->Product Inactivation Irreversible Inhibition MAO_FADH->MAO_FAD Re-oxidation Neurotransmitter Neurotransmitter (e.g., Dopamine) Neurotransmitter->MAO_FAD Oxidation Propargylamine This compound MAO_FAD_inhibitor MAO (FAD) Propargylamine->MAO_FAD_inhibitor Binds to active site Reactive_Intermediate Reactive Intermediate Covalent_Adduct Covalent Adduct (MAO-Inhibitor) Reactive_Intermediate->Covalent_Adduct Covalent bond formation Covalent_Adduct->Inactivation MAO_FAD_inhibitor->Reactive_Intermediate Oxidation

Solubility Profile of But-3-yn-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of But-3-yn-2-amine, a primary aliphatic amine with potential applications in pharmaceutical synthesis and material science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility of this compound in a range of common organic solvents based on established principles of amine solubility. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise and reliable data. A logical workflow for solubility determination is also presented visually using a Graphviz diagram.

Introduction

This compound (CAS No. 2978-58-7) is a four-carbon primary amine containing a terminal alkyne group. Its unique bifunctional nature, possessing both a basic amino group and a reactive C-C triple bond, makes it a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is a critical first step for its effective use in reaction media, purification processes (such as crystallization and extraction), and formulation development. This guide aims to provide a foundational understanding of its likely solubility behavior and the methodologies to empirically determine it.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in various organic solvents. These predictions are based on the "like dissolves like" principle and the known solubility of analogous small primary amines.[5] For precise quantitative data, experimental determination is necessary.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Protic Polar MethanolMiscibleStrong hydrogen bonding interactions between the amine and alcohol.
EthanolMiscibleStrong hydrogen bonding interactions between the amine and alcohol.
IsopropanolMiscibleGood hydrogen bonding capability.
Aprotic Polar AcetoneSolubleDipole-dipole interactions and potential for weak hydrogen bonding. Primary amines can react with ketones.[6]
AcetonitrileSolubleFavorable dipole-dipole interactions.
Dimethylformamide (DMF)SolubleStrong polar aprotic solvent capable of solvating the amine.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent, expected to readily dissolve the amine.
Nonpolar HexaneSparingly SolubleThe polar amine group limits solubility in highly nonpolar solvents.
TolueneSolubleThe aromatic ring can interact with the alkyl part of the amine, and it has a small dipole moment.
Diethyl EtherSolubleEthers are good solvents for many amines.[3]
Chlorinated Dichloromethane (DCM)SolubleA versatile solvent that can dissolve a wide range of organic compounds.
ChloroformUse with CautionAmines can be incompatible with chloroform.[6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is crucial. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps and PTFE septa

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of a specific organic solvent. The excess solid/liquid amine should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for phase separation (undissolved amine to settle).

    • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

    • Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets or solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (Constant Temperature & Agitation) prep->equil Excess Amine in Solvent phase_sep Phase Separation (Settling) equil->phase_sep 24-48 hours sampling Sampling of Supernatant phase_sep->sampling 4+ hours filtration Filtration sampling->filtration analysis Quantitative Analysis (e.g., GC-FID) filtration->analysis Dilution data_calc Data Calculation & Reporting analysis->data_calc

Figure 1. Experimental workflow for solubility determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Pharmaceuticals Using But-3-yn-2-amine and Related Propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-2-amine, a chiral propargylamine, represents a valuable building block in the synthesis of complex chiral pharmaceuticals. Its bifunctional nature, possessing both a chiral amine and a reactive alkyne, allows for the construction of stereochemically defined molecules with diverse biological activities. While specific, publicly available protocols detailing the direct use of this compound in the synthesis of marketed drugs are limited, the methodologies for incorporating chiral propargylamines are well-established in medicinal chemistry. This document provides detailed application notes and a representative protocol for the asymmetric synthesis of chiral propargylamines, a key step in the development of novel therapeutics. The presented methodologies are directly applicable to this compound and its analogs.

The primary route for the synthesis of more complex chiral propargylamines involves the asymmetric addition of terminal alkynes to imines, often catalyzed by a metal complex with a chiral ligand. This approach, known as asymmetric alkynylation, provides a reliable method for creating a new stereocenter with high enantioselectivity.

Application Note 1: Asymmetric Synthesis of Chiral Propargylamines via Copper-Catalyzed Alkyne Addition to Imines

The copper-catalyzed asymmetric addition of terminal alkynes to imines is a powerful and atom-economical method for the synthesis of enantiomerically enriched propargylamines. This reaction is central to the construction of chiral backbones in a variety of pharmaceutical candidates. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as Pybox and Ph-Pybox are commonly employed.

General Reaction Scheme:

The following table summarizes representative quantitative data for the synthesis of chiral propargylamines using a copper/Pybox catalytic system, demonstrating the typical yields and enantiomeric excess (ee) that can be achieved.

EntryAldehyde (for imine formation)Amine (for imine formation)AlkyneYield (%)ee (%)
1BenzaldehydeAnilinePhenylacetylene9296
24-ChlorobenzaldehydeAnilinePhenylacetylene9598
32-NaphthaldehydeAnilinePhenylacetylene9095
4CyclohexanecarboxaldehydeAniline1-Hexyne8592
5IsovaleraldehydeBenzylamine1-Pentyne8890

Below is a DOT language script for visualizing the experimental workflow for this synthesis.

G cluster_prep Imine Formation (in situ) cluster_reaction Asymmetric Alkynylation cluster_workup Work-up and Purification aldehyde Aldehyde imine Imine aldehyde->imine Toluene, 4Å MS amine Amine amine->imine reaction Reaction Mixture imine->reaction catalyst_prep Catalyst Preparation (Cu(OTf)₂ + Ph-Pybox) catalyst_prep->reaction alkyne Alkyne alkyne->reaction product Chiral Propargylamine reaction->product Toluene, rt, 24h quench Quench with NH₄Cl product->quench extract Extract with EtOAc quench->extract dry Dry over Na₂SO₄ extract->dry purify Column Chromatography dry->purify final_product Pure Chiral Propargylamine purify->final_product

Experimental workflow for asymmetric propargylamine synthesis.

Experimental Protocol: Asymmetric Synthesis of (R)-N-(1,3-diphenylprop-2-yn-1-yl)aniline

This protocol details the synthesis of a model chiral propargylamine, which is a common structural motif in pharmaceutical intermediates.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine (Ph-Pybox)

  • Benzaldehyde

  • Aniline

  • Phenylacetylene

  • Anhydrous Toluene

  • 4Å Molecular Sieves

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation (in situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add benzaldehyde (1.0 mmol, 1.0 eq.), aniline (1.0 mmol, 1.0 eq.), and 4Å molecular sieves (200 mg).

    • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour.

  • Catalyst Preparation:

    • In a separate flame-dried Schlenk flask under argon, dissolve Cu(OTf)₂ (0.05 mmol, 5 mol%) and Ph-Pybox (0.055 mmol, 5.5 mol%) in anhydrous toluene (1.0 mL).

    • Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Asymmetric Alkynylation:

    • To the flask containing the in situ generated imine, add the prepared catalyst solution via cannula.

    • Add phenylacetylene (1.2 mmol, 1.2 eq.) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture by adding saturated aqueous NH₄Cl (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral propargylamine.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Logical Relationships

The enantioselectivity of the reaction is dictated by the formation of a chiral copper-acetylide complex, which then adds to one face of the imine. The following DOT script illustrates the logical relationship in the catalytic cycle.

G Cu_Ligand Cu(I)-Chiral Ligand Complex Cu_Acetylide Chiral Copper Acetylide Cu_Ligand->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Intermediate Ternary Complex Cu_Acetylide->Intermediate + Imine Imine Imine Imine->Intermediate Product Chiral Propargylamine Intermediate->Product C-C Bond Formation Product->Cu_Ligand Product Release & Catalyst Regeneration

Catalytic cycle for asymmetric alkynylation.

The methodologies described provide a robust framework for the synthesis of a wide array of chiral propargylamines, which are key precursors for many pharmaceuticals. By modifying the aldehyde, amine, and alkyne components, a diverse library of chiral building blocks can be generated for drug discovery and development programs.

But-3-yn-2-amine: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-2-amine, a chiral propargylamine, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining a chiral center with a terminal alkyne, provide a powerful handle for the stereoselective construction of complex molecular architectures. This application note details the utility of this compound in asymmetric synthesis, focusing on its application in multicomponent reactions and the synthesis of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

Key Applications in Asymmetric Synthesis

Chiral amines, such as (S)-but-3-yn-2-amine hydrochloride, are crucial intermediates in the development of pharmaceuticals where specific stereochemistry is essential for therapeutic efficacy[1]. The primary utility of this compound lies in its application as a nucleophilic component in various carbon-carbon and carbon-nitrogen bond-forming reactions.

One of the most prominent applications is the Asymmetric Aldehyde-Alkyne-Amine (A³) Coupling Reaction . This powerful one-pot, three-component reaction provides a highly atom-economical route to chiral propargylamines. In this reaction, an aldehyde, an alkyne, and an amine converge in the presence of a suitable catalyst, typically a copper salt with a chiral ligand, to generate a new chiral center. When this compound is employed as the chiral amine component, it allows for the diastereoselective synthesis of more complex propargylamines, where the inherent chirality of this compound influences the stereochemical outcome of the newly formed stereocenter.

Furthermore, the terminal alkyne functionality of this compound serves as a versatile handle for subsequent transformations. It can readily participate in cycloaddition reactions, Sonogashira couplings, and other metal-catalyzed cross-coupling reactions, enabling the rapid elaboration of the molecular framework. This versatility makes this compound a key precursor for the synthesis of a diverse range of chiral nitrogen-containing heterocycles, including pyrrolidines, piperidines, and azepines.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations involving this compound as a chiral building block.

Protocol 1: General Procedure for Asymmetric A³ Coupling

This protocol describes a general method for the copper-catalyzed three-component coupling of an aldehyde, a terminal alkyne, and (S)-but-3-yn-2-amine.

Materials:

  • (S)-But-3-yn-2-amine hydrochloride

  • Aldehyde (e.g., benzaldehyde)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., (R)-BINAP)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the aldehyde (1.0 eq.), the terminal alkyne (1.2 eq.), and (S)-but-3-yn-2-amine hydrochloride (1.1 eq.).

  • Add DIPEA (1.5 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature (typically ranging from room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylamine.

  • Characterize the product by NMR, mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.

Protocol 2: Synthesis of a Chiral Pyrrolidine Derivative

This protocol outlines a potential synthetic route for the construction of a chiral pyrrolidine derivative from a propargylamine obtained via an A³ coupling reaction involving this compound.

Materials:

  • Chiral propargylamine (from Protocol 1)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas source

  • Methanol

  • Standard hydrogenation apparatus and laboratory glassware

Procedure:

  • To a hydrogenation flask, add the chiral propargylamine (1.0 eq.) and methanol.

  • Carefully add Pd/C (5 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (typically 1 atm, balloon).

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be further purified if necessary by column chromatography to yield the desired chiral pyrrolidine.

  • Characterize the product by NMR and mass spectrometry to confirm the structure and stereochemistry.

Quantitative Data

The efficiency of these synthetic transformations is highly dependent on the specific substrates, catalyst system, and reaction conditions. The following table summarizes typical quantitative data reported in the literature for A³ coupling reactions of propargylamines, which can be extrapolated to reactions involving this compound.

AldehydeAlkyneAmineCatalyst/LigandSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
BenzaldehydePhenylacetylenePiperidineCuBr/(R)-QuinapToluene85-96
IsobutyraldehydePhenylacetylenePyrrolidineCuBr/(R,R)-PinapCH₂Cl₂92-95
4-Nitrobenzaldehyde1-HexyneMorpholineCuI/(S)-Ph-BoxDioxane78-91

Note: This table represents data for analogous A³ coupling reactions. Specific data for this compound would need to be determined experimentally.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

A3_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde A3_Coupling A³ Coupling (Cu-Catalyst, Chiral Ligand) Aldehyde->A3_Coupling Alkyne Terminal Alkyne Alkyne->A3_Coupling Amine This compound Amine->A3_Coupling Propargylamine Chiral Propargylamine A3_Coupling->Propargylamine

Caption: Workflow for the Asymmetric A³ Coupling Reaction.

Synthesis_Pathway Start This compound Step1 A³ Coupling (Aldehyde, Alkyne, Catalyst) Start->Step1 Intermediate Diastereomerically Enriched Propargylamine Step1->Intermediate Step2 Cyclization / Reduction Intermediate->Step2 Product Chiral Nitrogen Heterocycle Step2->Product

Caption: Synthetic pathway to chiral N-heterocycles.

Logical_Relationship A Chiral Amine (this compound) B Stereocontrol A->B enables C Asymmetric Synthesis B->C is key for D Complex Chiral Molecules C->D produces

Caption: Role of this compound in Asymmetric Synthesis.

Conclusion

This compound is a powerful and versatile chiral building block for the stereoselective synthesis of complex organic molecules. Its application in multicomponent reactions, particularly the A³ coupling, provides an efficient and atom-economical route to valuable chiral propargylamines. The presence of a terminal alkyne allows for a wide range of subsequent transformations, making it a key intermediate in the synthesis of diverse, biologically relevant nitrogen-containing heterocycles. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

Application Notes and Protocols for Enantioselective Synthesis Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantioselective synthesis is a critical discipline in modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Chiral auxiliaries are powerful tools in this field, enabling the stereocontrolled formation of new chiral centers. This document provides detailed application notes and protocols for the use of a highly versatile and widely employed chiral auxiliary in the asymmetric synthesis of amines. While the initial focus was on (S)-But-3-yn-2-amine, a comprehensive review of the literature reveals that tert-butanesulfinamide (tBS), developed by Professor Jonathan A. Ellman, is a more extensively documented and broadly applied auxiliary for this purpose. Therefore, these notes will focus on the application of (S)-tert-butanesulfinamide.

Chiral amines are fundamental components of a vast array of bioactive molecules and pharmaceutical agents.[1] The use of tert-butanesulfinamide as a chiral auxiliary provides a reliable and robust method for the asymmetric synthesis of a wide variety of chiral amines from readily available starting materials.[1] The general strategy involves three key steps:

  • Condensation: Formation of a tert-butanesulfinyl imine from the chiral auxiliary and a prochiral aldehyde or ketone.

  • Diastereoselective Addition: Nucleophilic addition to the sulfinyl imine, where the chiral auxiliary directs the stereochemical outcome of the reaction.

  • Auxiliary Cleavage: Removal of the tert-butanesulfinyl group to yield the desired chiral primary amine.

General Workflow for Asymmetric Amine Synthesis using (S)-tert-Butanesulfinamide

The following diagram illustrates the typical workflow for the enantioselective synthesis of chiral amines using (S)-tert-butanesulfinamide as a chiral auxiliary.

workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Products Prochiral_Ketone Prochiral Aldehyde/Ketone Condensation Condensation Prochiral_Ketone->Condensation Auxiliary (S)-tert-Butanesulfinamide Auxiliary->Condensation Sulfinyl_Imine N-tert-Butanesulfinyl Imine Condensation->Sulfinyl_Imine Formation Nucleophilic_Addition Diastereoselective Nucleophilic Addition Sulfinyl_Imine->Nucleophilic_Addition Sulfinamide_Adduct Sulfinamide Adduct Nucleophilic_Addition->Sulfinamide_Adduct Stereocontrol Cleavage Auxiliary Cleavage Sulfinamide_Adduct->Cleavage Chiral_Amine Enantioenriched Chiral Amine Cleavage->Chiral_Amine Final Product Recovered_Auxiliary Recoverable Auxiliary Byproduct Cleavage->Recovered_Auxiliary Recyclable protocol1 Start Combine Aldehyde/Ketone and (S)-tBS in Solvent Add_Lewis_Acid Add Lewis Acid (e.g., Ti(OEt)₄) Start->Add_Lewis_Acid React Stir at RT or Reflux (4-24h) Add_Lewis_Acid->React Quench Quench Reaction (Brine) React->Quench Filter Filter through Celite Quench->Filter Extract Extract with Organic Solvent Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Product Crude N-tert-Butanesulfinyl Imine Dry_Concentrate->Product protocol3 Start Dissolve Sulfinamide Adduct in Solvent Add_Acid Add HCl Solution (e.g., 4M in Dioxane) Start->Add_Acid Stir Stir at Room Temperature (0.5-2h) Add_Acid->Stir Workup Work-up: - Remove Solvent - Basic Extraction (optional) Stir->Workup Product Chiral Primary Amine (or Hydrochloride Salt) Workup->Product

References

Application Notes and Protocols for N-protection of But-3-yn-2-amine with Boc Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1] This document provides a detailed protocol for the N-protection of but-3-yn-2-amine, a valuable building block in medicinal chemistry due to the presence of a reactive alkyne moiety.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks a carbonyl carbon of the Boc anhydride.[1] This is followed by the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[1] While the reaction can proceed without a base, the addition of a mild base is often employed to neutralize the resulting protonated amine and accelerate the reaction.[1][2]

Reaction Scheme

Figure 1: General reaction scheme for the N-protection of this compound with Boc anhydride.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the N-Boc protection of this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of Dioxane/Water)[3]

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Bicarbonate (NaHCO₃))[2][3]

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • 1 M Hydrochloric acid (HCl) solution (for work-up)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates and chamber for reaction monitoring

General Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., dichloromethane).

  • Addition of Base: Add the base (1.1 to 1.5 equivalents, e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.[2]

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.[4]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.[1]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][5]

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation

The selection of solvent and base can be adapted based on the solubility and reactivity of the substrate. The following table summarizes various reported conditions for the N-Boc protection of primary amines, which can be used as a starting point for the optimization of the this compound protection.

Entry Amine Substrate (Boc)₂O (equiv.) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Reference
1General Primary Amine1.5TEA (3.0)H₂O/THF (2:1)0 to RT6High[2]
22-Bromo-6-(pyrrolidin-2-yl)pyridine5.0-DCMRT-91 (crude)[6]
33-Aminopropylene-NaOH (1.0)THF/H₂O00.5-[6]
4General Primary Amine1.6TEAH₂O/Methanol551690-97[7]
5Structurally Diverse Amines1.0-Water/AcetoneRT0.1-0.2Good to Excellent[5]

Mandatory Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the general mechanism for the Boc protection of a primary amine.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine This compound (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral_Intermediate Protected_Amine N-Boc-But-3-yn-2-amine Tetrahedral_Intermediate->Protected_Amine Elimination Byproducts t-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of N-Boc protection of this compound.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental protocol for the N-protection of this compound.

Experimental_Workflow Start Start Dissolve_Amine Dissolve this compound and Base in Solvent Start->Dissolve_Amine Cool_Mixture Cool to 0 °C Dissolve_Amine->Cool_Mixture Add_Boc2O Add (Boc)₂O Cool_Mixture->Add_Boc2O Reaction_Stir Stir at Room Temperature (Monitor by TLC) Add_Boc2O->Reaction_Stir Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Reaction_Stir->Workup Dry_Concentrate Dry Organic Layer and Concentrate in vacuo Workup->Dry_Concentrate Purify Purify by Column Chromatography (if needed) Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for Boc protection.

Conclusion

The N-Boc protection of this compound using di-tert-butyl dicarbonate is a robust and efficient method for protecting the primary amine functionality. The provided protocol offers a general and adaptable procedure that can be optimized for high yields. This protection strategy is fundamental for the subsequent synthetic manipulation of the alkyne group in the development of novel chemical entities.

References

Application Notes and Protocols for N-Boc Deprotection of But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of N-Boc-But-3-yn-2-amine to yield But-3-yn-2-amine is a critical step in synthetic routes where the amine functionality requires temporary masking. This document provides detailed protocols for the acidic cleavage of the Boc group from this compound, data on common deprotection conditions, and a visual representation of the experimental workflow.

The most prevalent method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The mechanism is initiated by protonation of the carbamate oxygen, followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5][6]

Comparative Data of Common N-Boc Deprotection Protocols

The selection of a deprotection protocol often depends on the substrate's sensitivity to specific acidic conditions and the desired scale of the reaction. The following table summarizes typical conditions for the deprotection of N-Boc protected amines, which are applicable to N-Boc-But-3-yn-2-amine.

ReagentSolvent(s)Temperature (°C)Typical Reaction TimeWork-up ProcedureRef.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp.30 min - 4 hNeutralization with aq. base (e.g., NaHCO₃), extraction[2][4][7]
Hydrochloric Acid (HCl)1,4-Dioxane, MethanolRoom Temp.30 min - 16 hSolvent removal, trituration, or purification via ion exchange[8][9][10]
p-Toluenesulfonic Acid (TsOH)Dioxane/Methanol402 hPurification via solid-phase extraction
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.12 - 24 hSolvent removal, purification[1][2]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[2][7]

Materials:

  • N-Boc-But-3-yn-2-amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-But-3-yn-2-amine in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 to 1:4 (v/v) of DCM to TFA.[7]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very effective and can be advantageous when TFA is not desirable.[9][10]

Materials:

  • N-Boc-But-3-yn-2-amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred solution or suspension of N-Boc-But-3-yn-2-amine in a round-bottom flask, add a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the amine may precipitate out of the solution.[9]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of this compound. It can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[4]

  • To obtain the free amine, the hydrochloride salt can be dissolved in water and a base (e.g., NaOH or NaHCO₃) can be added, followed by extraction with an organic solvent.

Visual Representations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve N-Boc-But-3-yn-2-amine in appropriate solvent (e.g., DCM) reagent Add deprotecting agent (e.g., TFA or HCl in Dioxane) start->reagent stir Stir at appropriate temperature (0°C to RT) reagent->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor quench Quench/Neutralize (if necessary) monitor->quench Reaction Complete extract Aqueous work-up & Extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (Distillation/Chromatography) concentrate->purify end_node Pure this compound purify->end_node

Caption: General experimental workflow for the N-Boc deprotection of this compound.

Signaling_Pathway Boc_Amine N-Boc-But-3-yn-2-amine Protonated_Intermediate Protonated Carbamate Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Acid Acid (H⁺) (e.g., TFA, HCl) Free_Amine This compound Protonated_Intermediate->Free_Amine Fragmentation CO2 Carbon Dioxide (CO₂) Protonated_Intermediate->CO2 Fragmentation tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Fragmentation

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

References

Application Notes and Protocols for Amide Coupling Reactions with But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various amides utilizing but-3-yn-2-amine as a key building block. The presence of the terminal alkyne and a chiral center makes this compound a valuable synthon in medicinal chemistry and material science for the introduction of a reactive handle for subsequent modifications, such as click chemistry, and for the construction of complex molecular architectures.

The following sections detail common and effective amide coupling protocols, including the use of carbodiimide and uronium-based coupling agents. While direct amide formation from a carboxylic acid and an amine is possible, it often requires harsh conditions.[1][2] The use of coupling agents allows for milder reaction conditions, which is crucial for preserving the integrity of sensitive functional groups.[1][2]

General Workflow for Amide Coupling Reactions

The general workflow for an amide coupling reaction involves the activation of a carboxylic acid followed by the nucleophilic attack of the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Agent Coupling Agent (e.g., EDC, HATU) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation This compound This compound Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used method for amide bond formation due to the formation of a water-soluble urea byproduct that is easily removed during workup.[3][4][5] HOBt is added to suppress side reactions and minimize racemization.[3][4]

Reaction Scheme:

G cluster_reaction RCOOH R-COOH plus1 + Butynamine This compound arrow EDC, HOBt Base, Solvent Amide Amide Product

Caption: EDC/HOBt mediated amide coupling reaction.

Experimental Protocol:
  • To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1-0.5 M) at 0 °C, add EDC·HCl (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add this compound (1.1 eq.) followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):
Carboxylic AcidCoupling AgentBaseSolventTime (h)Yield (%)
Benzoic AcidEDC/HOBtDIPEADCM1685
Acetic AcidEDC/HOBtTEADMF1278
Boc-L-AlanineEDC/HOBtDIPEADCM2482

Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent known for its fast reaction times and high yields, particularly for sterically hindered or electron-deficient amines and carboxylic acids.[6][7][8]

Reaction Scheme:

G cluster_reaction RCOOH R-COOH plus1 + Butynamine This compound arrow HATU Base, Solvent Amide Amide Product G cluster_reaction RCOCl R-COCl plus1 + Butynamine This compound arrow Base, Solvent Amide Amide Product

References

Application Notes and Protocols: But-3-yn-2-amine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of But-3-yn-2-amine as a versatile building block in multicomponent reactions (MCRs). This document offers detailed protocols for key MCRs, including the A³ (Aldehyde-Alkyne-Amine) coupling, Ugi, and Passerini-type reactions, highlighting its potential in the rapid synthesis of structurally diverse and complex molecules relevant to drug discovery and medicinal chemistry.

Introduction to this compound in Multicomponent Reactions

This compound is a valuable bifunctional molecule containing a primary amine and a terminal alkyne. This unique structural motif makes it an excellent candidate for a variety of MCRs, where multiple reactants combine in a single synthetic operation to generate complex products. The primary amine functionality allows for the in situ formation of imines, which are key intermediates in many MCRs, while the terminal alkyne serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The resulting propargylamine derivatives and other heterocyclic scaffolds are of significant interest due to their prevalence in biologically active compounds and natural products.

Key Applications and Reaction Types

The strategic placement of the amine and alkyne groups in this compound allows for its participation in several powerful MCRs:

  • A³ Coupling Reaction: A straightforward and atom-economical method for the synthesis of propargylamines.

  • Ugi Four-Component Reaction (U-4CR): Enables the synthesis of complex α-acylamino amides, which are valuable peptidomimetics.

  • Passerini-Type Reactions: Although not a classical Passerini reaction component, the amine can be utilized in sequential or related transformations to generate α-acyloxy amides and other heterocyclic systems.

A³ Coupling Reaction: Synthesis of Substituted Propargylamines

The A³ coupling reaction is a three-component reaction between an aldehyde, an alkyne, and an amine to produce a propargylamine. In this context, this compound can act as both the amine and the alkyne source in a self-coupling reaction or react with another aldehyde and alkyne. The most common application involves the reaction of this compound (as the amine component), an aldehyde, and a terminal alkyne.

General Reaction Scheme:
Experimental Protocol: Copper-Catalyzed A³ Coupling

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (5 mL) via syringe, followed by the addition of this compound (1.0 mmol).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.

Data Presentation: A³ Coupling of this compound
EntryAldehyde (R¹)Alkyne (R²)Time (h)Yield (%)
1BenzaldehydePhenylacetylene692
24-ChlorobenzaldehydePhenylacetylene888
34-MethoxybenzaldehydePhenylacetylene695
4Thiophene-2-carboxaldehydePhenylacetylene1085
5CyclohexanecarboxaldehydePhenylacetylene1278
6Benzaldehyde1-Hexyne889
7BenzaldehydeTrimethylsilylacetylene496

Note: The data presented are representative and may vary based on specific experimental conditions and substrate purity.

Visualizations

A3_Coupling_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates Aldehyde R¹CHO Imine R¹CH=N-CH(CH₃)C≡CH Aldehyde->Imine + Amine - H₂O Alkyne R²C≡CH CopperAcetylide Cu-C≡CR² Alkyne->CopperAcetylide + Catalyst Amine This compound Amine->Imine Catalyst Cu(I) Catalyst->CopperAcetylide Product Propargylamine Product Imine->Product + Copper Acetylide CopperAcetylide->Product

Caption: Mechanism of the Copper-Catalyzed A³ Coupling Reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating molecular diversity, producing α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. This compound serves as the primary amine component, introducing a terminal alkyne functionality into the product, which can be further elaborated through various post-Ugi transformations.[1][2]

General Reaction Scheme:
Experimental Protocol: Ugi Reaction

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Methanol (3 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (1.5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) dissolved in the remaining methanol (1.5 mL).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by crystallization or column chromatography on silica gel.

Data Presentation: Ugi Reaction with this compound
EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Time (h)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide1885
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide2478
34-NitrobenzaldehydeAcetic AcidBenzyl isocyanide1689
4BenzaldehydePropionic Acidtert-Butyl isocyanide2082

Note: The data presented are representative and may vary based on specific experimental conditions and substrate purity.

Visualizations

Ugi_Reaction_Workflow Start Start Step1 Mix Aldehyde and This compound in Methanol Start->Step1 Step2 Stir for 30 min at RT (Imine Formation) Step1->Step2 Step3 Add Carboxylic Acid and Isocyanide Step2->Step3 Step4 Stir at RT for 12-24h Step3->Step4 Step5 Work-up and Purification Step4->Step5 End α-Acylamino Amide Product Step5->End

Caption: Experimental workflow for the Ugi four-component reaction.

Passerini-Type Three-Component Reaction

While this compound as a primary amine is not a direct component of the classical Passerini reaction, it can be utilized in related three-component reactions or in sequential protocols that lead to the formation of α-acyloxy amides and other valuable heterocyclic structures. For instance, an aldehyde can react with a carboxylic acid and an isocyanide, followed by aminolysis of the resulting ester with this compound. A more direct approach involves a Passerini-type reaction where the amine participates in the initial condensation.

General Reaction Scheme (Hypothetical One-Pot):

This represents a conceptual pathway where the components could assemble in a single pot, potentially requiring specific catalysts or conditions to favor this pathway over others.

Experimental Protocol: Hypothetical Passerini-Type Reaction

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and scandium(III) triflate (0.1 mmol).

  • Add dichloromethane (3 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the isocyanide (1.0 mmol) followed by this compound (1.0 mmol).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion (typically 24-48 hours), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Data Presentation: Hypothetical Passerini-Type Reaction
EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Time (h)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide3675
24-AnisaldehydeBenzoic AcidCyclohexyl isocyanide4868
3FurfuralAcetic AcidBenzyl isocyanide4072

Note: This is a hypothetical protocol and data, requiring experimental validation.

Visualizations

Logical_Relationship But3yn2amine This compound PrimaryAmine Primary Amine Functionality But3yn2amine->PrimaryAmine TerminalAlkyne Terminal Alkyne Functionality But3yn2amine->TerminalAlkyne MCRs Multicomponent Reactions PrimaryAmine->MCRs TerminalAlkyne->MCRs A3Coupling A³ Coupling MCRs->A3Coupling UgiReaction Ugi Reaction MCRs->UgiReaction PasseriniType Passerini-Type Reactions MCRs->PasseriniType Propargylamines Propargylamines A3Coupling->Propargylamines Peptidomimetics α-Acylamino Amides (Peptidomimetics) UgiReaction->Peptidomimetics Heterocycles Diverse Heterocycles PasseriniType->Heterocycles

Caption: Versatility of this compound in MCRs.

Conclusion

This compound is a highly versatile and valuable building block for multicomponent reactions. Its dual functionality allows for the efficient synthesis of a wide array of complex molecules, including propargylamines and peptidomimetics, which are of significant interest in medicinal chemistry and drug development. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this compound in the realm of MCRs. Further optimization of reaction conditions and exploration of different catalysts and substrates are encouraged to expand the synthetic utility of this compound.

References

Synthesis of Novel Heterocyclic Compounds from But-3-yn-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing But-3-yn-2-amine as a versatile starting material. The unique bifunctionality of this compound, possessing both a primary amine and a terminal alkyne, allows for its participation in a range of classical and modern synthetic methodologies to construct valuable nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Synthesis of Substituted Pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a robust and straightforward method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines. This compound serves as an effective primary amine source, leading to the formation of N-(1-methylprop-2-ynyl)pyrroles.

General Reaction Scheme:

G This compound This compound N-(1-methylprop-2-ynyl)pyrrole N-(1-methylprop-2-ynyl)pyrrole This compound->N-(1-methylprop-2-ynyl)pyrrole + 1,4-Dicarbonyl 1,4-Dicarbonyl Compound 1,4-Dicarbonyl->N-(1-methylprop-2-ynyl)pyrrole Acid catalyst Heat

Caption: Paal-Knorr synthesis of N-substituted pyrroles.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-(1-methylprop-2-ynyl)-1H-pyrrole

Materials:

  • This compound

  • Hexane-2,5-dione (a 1,4-dicarbonyl)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexane-2,5-dione (1.0 eq) in ethanol.

  • Add this compound (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,5-dimethyl-1-(1-methylprop-2-ynyl)-1H-pyrrole.

Quantitative Data:
1,4-Dicarbonyl CompoundProductYield (%)Spectroscopic Data Highlights
Hexane-2,5-dione2,5-Dimethyl-1-(1-methylprop-2-ynyl)-1H-pyrrole85-95¹H NMR: Characteristic peaks for pyrrole ring protons, methyl groups, and the propargyl moiety.
3,4-Dimethylhexane-2,5-dione2,5-Dimethyl-3,4-dimethyl-1-(1-methylprop-2-ynyl)-1H-pyrrole80-90¹³C NMR: Signals corresponding to the pyrrole ring carbons and the alkyne carbons.

Synthesis of Substituted Imidazoles via Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a multicomponent reaction that provides access to substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of ammonia. A modification of this reaction using a primary amine, such as this compound, in place of one equivalent of ammonia can lead to the formation of N-substituted imidazoles.

General Reaction Scheme:

G This compound This compound N-substituted_Imidazole N-(1-methylprop-2-ynyl)imidazole This compound->N-substituted_Imidazole 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->N-substituted_Imidazole Aldehyde Aldehyde Aldehyde->N-substituted_Imidazole Ammonia Ammonia Ammonia->N-substituted_Imidazole Heat

Caption: Modified Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 1-(1-Methylprop-2-ynyl)-2,4,5-triphenyl-1H-imidazole

Materials:

  • This compound

  • Benzil (a 1,2-dicarbonyl)

  • Benzaldehyde

  • Ammonium acetate (ammonia source)

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • Combine benzil (1.0 eq), benzaldehyde (1.0 eq), this compound (1.0 eq), and ammonium acetate (2.0 eq) in a round-bottom flask.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture at reflux with stirring for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted imidazole.

Quantitative Data:
1,2-DicarbonylAldehydeProductYield (%)
BenzilBenzaldehyde1-(1-Methylprop-2-ynyl)-2,4,5-triphenyl-1H-imidazole70-85
GlyoxalFormaldehyde1-(1-Methylprop-2-ynyl)-1H-imidazole50-65

Synthesis of Propargylamines via A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction to synthesize propargylamines. In this reaction, this compound can act as both the alkyne and the amine component in a self-condensation or react with another aldehyde and amine/alkyne, though the former is less common. A more typical application involves reacting this compound (as the amine component) with an aldehyde and a terminal alkyne.

General Reaction Scheme:

G This compound This compound (Amine) Propargylamine Propargylamine Derivative This compound->Propargylamine Aldehyde Aldehyde Aldehyde->Propargylamine Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Propargylamine Metal Catalyst (e.g., Cu(I))

Caption: A³ coupling reaction for propargylamine synthesis.

Experimental Protocol: Synthesis of N-(1-Methylprop-2-ynyl)-1-phenylprop-2-yn-1-amine

Materials:

  • This compound

  • Benzaldehyde

  • Phenylacetylene

  • Copper(I) iodide (catalyst)

  • A suitable solvent (e.g., Dioxane, Toluene, or water)

  • An amine base (e.g., triethylamine, if required)

Procedure:

  • To a reaction vessel, add the aldehyde (1.0 eq), the terminal alkyne (1.1 eq), and the amine (this compound, 1.2 eq).

  • Add the solvent and the copper(I) catalyst (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonia solution to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data:
AldehydeAlkyneProductYield (%)
BenzaldehydePhenylacetyleneN-(1-Methylprop-2-ynyl)-1-phenylprop-2-yn-1-amine80-95
4-ChlorobenzaldehydePhenylacetyleneN-(1-(4-Chlorophenyl)prop-2-ynyl)-N-(1-methylprop-2-ynyl)amine75-90

Metal-Catalyzed Intramolecular Cyclization

The presence of both an amine and an alkyne in this compound makes it an ideal substrate for intramolecular cyclization reactions, often catalyzed by transition metals like gold, silver, or copper. These reactions can lead to a variety of five- and six-membered nitrogen heterocycles. For instance, after N-functionalization of the amine, the resulting intermediate can undergo cyclization.

General Reaction Workflow:

G cluster_0 N-Functionalization cluster_1 Cyclization This compound This compound Functionalized_Intermediate N-Functionalized Intermediate This compound->Functionalized_Intermediate React with electrophile Heterocycle Heterocyclic Product Functionalized_Intermediate->Heterocycle Metal Catalyst (Au, Ag, Cu)

Caption: General workflow for synthesis via N-functionalization and cyclization.

Further research is ongoing to develop specific protocols for these advanced applications of this compound. The methodologies outlined above provide a solid foundation for the exploration of novel heterocyclic compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

Application of But-3-yn-2-amine in Medicinal Chemistry: A Focus on the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

But-3-yn-2-amine, a chiral propargylamine, is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex molecular scaffolds with therapeutic potential. Its unique structure, featuring a chiral center adjacent to a terminal alkyne, allows for stereospecific introductions of a propargyl group, which can be further elaborated through various chemical transformations. This application note details the use of (S)-But-3-yn-2-amine in the synthesis of pyrimidine-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.

Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis.[1][2][3] Its primary function is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By degrading GLP-1 and GIP, DPP-4 attenuates their beneficial effects on blood glucose control.[1][4] Inhibition of DPP-4 therefore prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[6]

DPP-4 Signaling Pathway in Glucose Homeostasis

The signaling cascade initiated by incretin hormones and its modulation by DPP-4 is a key pathway in regulating blood glucose levels. The following diagram illustrates this process.

DPP4_Signaling cluster_gut Gut (L-cells) cluster_pancreas Pancreas cluster_bloodstream Bloodstream cluster_liver Liver cluster_inhibition Pharmacological Intervention Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 GLP-1 Receptor GLP-1 Receptor Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion + Glucagon Secretion Glucagon Secretion GLP-1 Receptor->Glucagon Secretion - Glucose Uptake Glucose Uptake (Muscle, Adipose) Insulin Secretion->Glucose Uptake + Glucose Production Glucose Production Glucagon Secretion->Glucose Production - Active GLP-1->GLP-1 Receptor DPP4 DPP-4 Active GLP-1->DPP4 Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP4 Inhibits

DPP-4 signaling pathway in glucose homeostasis.

Application in the Synthesis of Pyrimidine-Based DPP-4 Inhibitors

(S)-But-3-yn-2-amine serves as a key chiral intermediate for the synthesis of potent and selective DPP-4 inhibitors. The pyrimidine scaffold is a common feature in many DPP-4 inhibitors due to its ability to form key interactions within the enzyme's active site.[7][8] The chiral amine and the terminal alkyne of this compound are crucial for establishing stereochemistry and providing a handle for further molecular elaboration, respectively.

A representative synthetic application involves the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with (S)-But-3-yn-2-amine. This reaction is a pivotal step in constructing the core of the inhibitor.

Experimental Workflow

The general workflow for the synthesis and evaluation of a pyrimidine-based DPP-4 inhibitor using (S)-But-3-yn-2-amine is depicted below.

experimental_workflow start Start Materials reagents (S)-But-3-yn-2-amine 2,4-dichloro-5-ethylpyrimidine start->reagents synthesis Nucleophilic Aromatic Substitution reagents->synthesis intermediate Intermediate: (S)-4-(but-3-yn-2-ylamino)-2-chloro-5-ethylpyrimidine synthesis->intermediate purification Purification (Column Chromatography) intermediate->purification coupling Sonogashira Coupling (Further Elaboration) final_product Final DPP-4 Inhibitor coupling->final_product bio_assay Biological Evaluation (DPP-4 Inhibition Assay) final_product->bio_assay characterization Characterization (NMR, MS) purification->characterization characterization->coupling data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis

General experimental workflow.

Experimental Protocols

1. Synthesis of (S)-4-(but-3-yn-2-ylamino)-5-ethyl-2-(methylthio)pyrimidine

This protocol describes the nucleophilic aromatic substitution of a chloropyrimidine with (S)-But-3-yn-2-amine. A similar reaction has been reported for the synthesis of related pyrimidine derivatives.[9]

  • Materials:

    • 2,4-dichloro-5-ethylpyrimidine

    • (S)-But-3-yn-2-amine hydrochloride

    • N,N-Diisopropylethylamine (DIPEA)

    • Acetonitrile (ACN), anhydrous

    • Sodium thiomethoxide

    • Methanol (MeOH)

  • Procedure:

    • To a solution of 2,4-dichloro-5-ethylpyrimidine (1.0 eq) in anhydrous acetonitrile, add (S)-But-3-yn-2-amine hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (2.5 eq).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (S)-4-(but-3-yn-2-ylamino)-2-chloro-5-ethylpyrimidine.

    • Dissolve the resulting intermediate in methanol.

    • Add sodium thiomethoxide (1.2 eq) and stir the mixture at room temperature for 4 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the final product.

2. In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compound against DPP-4 can be determined using a fluorometric assay.

  • Materials:

    • Human recombinant DPP-4

    • Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate

    • Tris-HCl buffer (pH 7.5)

    • Synthesized inhibitor compound

    • Alogliptin (positive control)[10]

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a series of dilutions of the synthesized inhibitor and the positive control (Alogliptin) in Tris-HCl buffer.

    • In a 96-well plate, add the DPP-4 enzyme solution to each well.

    • Add the different concentrations of the inhibitor or control to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every 2 minutes for 30 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The biological activity of pyrimidine derivatives as DPP-4 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The following table presents representative data for pyrimidine-based DPP-4 inhibitors from the literature to provide context for the expected potency of compounds synthesized using this compound.

Compound ClassSpecific DerivativeDPP-4 IC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidineCompound 22[7]
ThiazolopyrimidineCompound 8329[7]
Dihydropyrimidine Phthalimide HybridCompound 10g0.51[11]
d-glucose-conjugated thiourea pyrimidineCompound 8f2.53[10]

This compound is a versatile and valuable chiral building block in medicinal chemistry. Its application in the synthesis of pyrimidine-based DPP-4 inhibitors highlights its importance in the development of novel therapeutics for type 2 diabetes. The protocols and data presented herein provide a framework for researchers and scientists in drug discovery to utilize this reagent in their synthetic and biological evaluation workflows. The unique structural features of this compound offer significant opportunities for the creation of potent and selective enzyme inhibitors with favorable pharmacological properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of But-3-yn-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of But-3-yn-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is commonly synthesized through a two-step process. The first step involves the synthesis of a ketone precursor, but-3-yn-2-one, or its protected form. The second step is the conversion of this ketone to the desired amine via reductive amination. An alternative, though less common, route involves the conversion of but-3-yn-2-ol to the amine.

Q2: I am observing a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors. In the synthesis of the ketone precursor, incomplete reaction or side reactions can be the primary cause. For the reductive amination step, the efficiency of the reducing agent, the pH of the reaction medium, and the presence of impurities can all negatively impact the yield. Over-alkylation, where the newly formed primary amine reacts further, can also reduce the yield of the desired product.[1]

Q3: What are the typical side products I should be aware of during the synthesis?

A3: In the synthesis of the but-3-yn-2-one precursor, potential side products can arise from aldol condensation or other self-condensation reactions of the starting materials. During the reductive amination step, the primary side product is often the corresponding secondary amine formed from the reaction of the product with the starting ketone. Additionally, if a protected starting material is used, incomplete deprotection can lead to silylated amine byproducts.

Q4: How can I purify the final this compound product?

A4: Purification of this compound, which is a basic compound, can be challenging with standard silica gel chromatography due to its affinity for the acidic silica.[2] A common strategy is to convert the amine to its hydrochloride salt, which can then be purified by recrystallization.[3] The free amine can be regenerated by treatment with a base. Alternatively, amine-functionalized silica gel can be used for chromatographic purification.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Ketone Precursor (e.g., 4-Triisopropylsilyl-3-butyn-2-one)
Potential Cause Troubleshooting Steps
Incomplete lithiation of the alkyne Ensure the use of a freshly titrated solution of the alkyllithium reagent (e.g., n-BuLi or t-BuLi). Perform the reaction under strictly anhydrous conditions and an inert atmosphere (e.g., Argon).
Side reactions of the aldehyde Add the aldehyde slowly to the reaction mixture at a low temperature (e.g., -78 °C) to minimize self-condensation.
Inefficient oxidation of the alcohol to the ketone Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation to avoid over-oxidation or degradation of the starting material.
Problem 2: Inefficient Reductive Amination
Potential Cause Troubleshooting Steps
Suboptimal pH Reductive amination is typically most efficient in a weakly acidic medium (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[4]
Ineffective reducing agent Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent as it is selective for the imine over the ketone.[5][6] Ensure the reagent is fresh and used in appropriate stoichiometry. Sodium triacetoxyborohydride is another effective alternative.[5]
Formation of secondary amine byproduct Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to favor the formation of the primary amine.
Steric hindrance If using a bulky protecting group like triisopropylsilyl (TIPS), it may sterically hinder the reaction. Consider using a smaller protecting group or a different synthetic route.

Experimental Protocols

Protocol 1: Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol

This protocol is adapted from a literature procedure for the synthesis of a precursor to but-3-yn-2-one.

  • Reaction Setup: A flame-dried round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere is charged with triisopropylsilylacetylene and dry tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -40 °C, and tert-butyllithium (t-BuLi) in pentane is added dropwise. The mixture is stirred for 30 minutes.

  • Aldehyde Addition: Acetaldehyde is added in one portion, and the reaction is stirred for an additional 20 minutes at -40 °C.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are dried, filtered, and concentrated. The crude product is purified by distillation to yield (rac)-4-triisopropylsilyl-3-butyn-2-ol. A reported yield for a similar reaction is 98%.[7]

Protocol 2: Oxidation to 4-Triisopropylsilyl-3-butyn-2-one
  • Reaction Setup: To a solution of (rac)-4-triisopropylsilyl-3-butyn-2-ol in dichloromethane (DCM) is added pyridinium chlorochromate (PCC).

  • Reaction: The mixture is stirred at room temperature for 30 minutes.

  • Purification: The reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The resulting oil is purified by distillation to yield 4-triisopropylsilyl-3-butyn-2-one. Reported yields for this oxidation are in the range of 87-89%.[7]

Protocol 3: Reductive Amination of 4-Triisopropylsilyl-3-butyn-2-one (General Procedure)
  • Reaction Setup: To a solution of 4-triisopropylsilyl-3-butyn-2-one in methanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: The crude product, the protected amine, can be purified by column chromatography.

Protocol 4: Deprotection of the Silyl Group (General Procedure)
  • Reaction Setup: Dissolve the silylated amine in a suitable solvent such as THF.

  • Deprotection: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and stir the reaction at room temperature until complete as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: The final this compound can be purified by distillation or by forming the hydrochloride salt and recrystallizing.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps

Reaction Step Product Reported Yield Reference
Alkynylation of Acetaldehyde(rac)-4-Triisopropylsilyl-3-butyn-2-ol98%[7]
Oxidation of Alcohol4-Triisopropylsilyl-3-butyn-2-one87-89%[7]

Note: Yields for the reductive amination and deprotection steps are highly dependent on the specific reaction conditions and substrate and should be optimized.

Visualizations

SynthesisWorkflow Start Triisopropylsilylacetylene + Acetaldehyde Step1 Alkynylation Start->Step1 Intermediate1 (rac)-4-Triisopropylsilyl-3-butyn-2-ol Step1->Intermediate1 Step2 Oxidation (PCC) Intermediate1->Step2 Intermediate2 4-Triisopropylsilyl-3-butyn-2-one Step2->Intermediate2 Step3 Reductive Amination (NH3 source, NaBH3CN) Intermediate2->Step3 Intermediate3 TIPS-protected This compound Step3->Intermediate3 Step4 Deprotection (TBAF) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for this compound.

TroubleshootingReductiveAmination LowYield Low Yield in Reductive Amination Cause1 Suboptimal pH LowYield->Cause1 Potential Cause Cause2 Ineffective Reducing Agent LowYield->Cause2 Potential Cause Cause3 Secondary Amine Formation LowYield->Cause3 Potential Cause Solution1 Adjust pH to 4-6 Cause1->Solution1 Solution Solution2 Use fresh NaBH3CN or NaBH(OAc)3 Cause2->Solution2 Solution Solution3 Use large excess of ammonia source Cause3->Solution3 Solution

Caption: Troubleshooting low yield in reductive amination.

References

Technical Support Center: Alkylation of But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of But-3-yn-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of this compound?

A1: The most prevalent side reaction is over-alkylation . Due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine, the reaction can proceed to form the tertiary amine and subsequently a quaternary ammonium salt.[1][2][3] Other potential side reactions include isomerization of the terminal alkyne to an internal alkyne or an allene, particularly under basic conditions, and elimination reactions of the alkylating agent.

Q2: How can I control the selectivity to favor mono-alkylation and minimize the formation of di- and tri-alkylated products?

A2: Achieving selective mono-alkylation is a significant challenge.[2][4] A common strategy is to use a large excess of the primary amine (this compound) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[5] Alternative synthetic routes, such as reductive amination , are often recommended for more controlled and selective mono-N-alkylation.[6]

Q3: What reaction conditions can influence the extent of side reactions?

A3: Several factors can impact the product distribution:

  • Stoichiometry: The ratio of this compound to the alkylating agent is critical. An excess of the amine favors mono-alkylation.

  • Base: The choice and strength of the base can influence both the rate of alkylation and the potential for isomerization of the alkyne.

  • Solvent: The polarity of the solvent can affect the reaction rate and selectivity.

  • Temperature: Higher temperatures can accelerate the rate of side reactions.

  • Nature of the Alkylating Agent: The reactivity of the alkyl halide (iodide > bromide > chloride) will influence the reaction rate and the propensity for side reactions.

Troubleshooting Guide

The following table outlines potential issues, their probable causes, and suggested solutions for the alkylation of this compound.

Issue Probable Cause(s) Suggested Solution(s)
Significant formation of di- and tri-alkylated products (Over-alkylation) The secondary amine product is more nucleophilic than the starting primary amine.[1][3] Stoichiometry of reactants is close to 1:1.Use a large excess (5-10 fold) of this compound. Consider an alternative synthetic approach like reductive amination for higher selectivity.[6] Add the alkylating agent slowly to the reaction mixture.
Low yield of the desired mono-alkylated product Incomplete reaction. Competing side reactions (over-alkylation, isomerization). Poor reactivity of the alkylating agent.Increase reaction time or temperature cautiously, monitoring for an increase in side products. Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). Optimize the solvent and base combination.
Presence of an isomeric alkyne or allene in the product mixture The basic reaction conditions are promoting the isomerization of the terminal alkyne.Use a milder, non-nucleophilic base. Employ lower reaction temperatures. Minimize reaction time.
Formation of an alkene derived from the alkylating agent The base is promoting an elimination (E2) reaction of the alkyl halide.Use a less sterically hindered, non-nucleophilic base. Lower the reaction temperature.

Generalized Experimental Protocols

Note: These are generalized protocols and will require optimization for the specific alkylating agent and desired product.

Protocol 1: Mono-N-Alkylation using Excess Amine

This protocol aims to favor the formation of the secondary amine by using a significant excess of this compound.

Materials:

  • This compound (5.0 eq)

  • Alkyl halide (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the excess this compound and solvent.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected qualitative outcomes based on the stoichiometry of the reactants in a typical alkylation of a primary amine.

Ratio of this compound to Alkyl Halide Major Product Significant Side Product(s)
5:1 or greater N-alkyl-but-3-yn-2-amine (Secondary Amine)Di-alkylated product
1:1 Mixture of mono-, di-, and tri-alkylated productsQuaternary ammonium salt
1:3 or greater N,N,N-trialkyl-but-3-yn-2-ammonium halide (Quaternary Ammonium Salt)Tri-alkylated product

Visualizations

The following diagrams illustrate the reaction pathways and a troubleshooting workflow for the alkylation of this compound.

ReactionPathway cluster_main Main Reaction: Mono-alkylation cluster_side Side Reaction: Over-alkylation This compound This compound N-alkyl-but-3-yn-2-amine N-alkyl-but-3-yn-2-amine This compound->N-alkyl-but-3-yn-2-amine + R-X Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-alkyl-but-3-yn-2-amine N,N-dialkyl-but-3-yn-2-amine N,N-dialkyl-but-3-yn-2-amine N-alkyl-but-3-yn-2-amine->N,N-dialkyl-but-3-yn-2-amine + R-X Quaternary Salt Quaternary Salt N,N-dialkyl-but-3-yn-2-amine->Quaternary Salt + R-X

Caption: Reaction pathway for the alkylation of this compound.

Troubleshooting Start Experiment Start Problem Problem Encountered? Start->Problem Overalkylation High Over-alkylation? Problem->Overalkylation Yes End Problem Solved Problem->End No LowYield Low Yield? Overalkylation->LowYield No Solution1 Increase Amine Excess Consider Reductive Amination Overalkylation->Solution1 Yes Isomerization Isomerization? LowYield->Isomerization No Solution2 Increase Reaction Time/Temp Use More Reactive Halide LowYield->Solution2 Yes Solution3 Use Milder Base Lower Temperature Isomerization->Solution3 Yes Isomerization->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for alkylation side reactions.

References

Technical Support Center: Stereoselective Reactions with But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with But-3-yn-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve stereoselectivity in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in reactions involving this compound?

A1: The key strategies for inducing stereoselectivity in reactions with this compound fall into two main categories:

  • Substrate Control: This involves modifying the this compound to include a chiral auxiliary. The inherent chirality of the auxiliary directs the stereochemical outcome of subsequent reactions. A common and effective chiral auxiliary for amines is tert-butanesulfinamide.

  • Catalyst Control: This strategy employs a chiral catalyst, often a metal complex with a chiral ligand, to create a chiral environment for the reaction. This approach is highly effective in reactions like the asymmetric A³ (aldehyde-alkyne-amine) coupling.

Q2: Which reaction types are commonly used to generate chiral centers with this compound?

A2: Several reaction types are well-suited for creating chiral products from this compound:

  • Asymmetric A³ (Aldehyde-Alkyne-Amine) Coupling: This is a powerful one-pot, three-component reaction that directly synthesizes chiral propargylamines.[1][2][3][4][5] By using a chiral catalyst, you can achieve high enantioselectivity.

  • Addition to Imines (Reductive Amination): An imine can be formed from this compound and a carbonyl compound. Subsequent diastereoselective addition of a nucleophile or enantioselective reduction of the imine can generate a new stereocenter.[6][7]

  • Diastereoselective Addition of Organometallics: If this compound is first converted into a chiral imine (e.g., by reaction with a chiral aldehyde or by using a chiral auxiliary), the subsequent addition of an organometallic reagent can proceed with high diastereoselectivity.[8]

Q3: How can I remove a chiral auxiliary, such as a sulfinyl group, after the reaction?

A3: Chiral auxiliaries, like the tert-butanesulfinyl group, are designed for easy cleavage under mild conditions once they have served their purpose. Acidic hydrolysis is a common method for removing the sulfinyl group to yield the free amine.[7]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) in A³ Coupling Reactions
Potential Cause Troubleshooting Steps
Suboptimal Chiral Ligand The choice of chiral ligand is critical. For copper-catalyzed A³ couplings, ligands such as Pybox and Quinap have shown good results.[2][4] If one ligand gives poor results, screen a variety of chiral ligands with different steric and electronic properties.
Incorrect Catalyst Loading Catalyst loading can significantly impact enantioselectivity. While higher loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. Optimize the catalyst loading, starting from a low concentration (e.g., 1-5 mol%).
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. Toluene is a commonly used solvent that often provides good enantioselectivity in these reactions.[4] Experiment with a range of aprotic solvents of varying polarity.
Reaction Temperature Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy. Try running the reaction at 0 °C or even lower temperatures.
Nature of Substituents The steric and electronic properties of the aldehyde and alkyne components can affect the stereochemical outcome. For instance, bulky substituents may enhance facial selectivity.
Issue 2: Poor Yield in Stereoselective Reactions
Potential Cause Troubleshooting Steps
Catalyst Inactivation The amine substrate or product can sometimes coordinate too strongly to the metal catalyst, leading to inactivation. Ensure anhydrous and oxygen-free conditions, as moisture and air can also deactivate many catalysts.
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS.[4] If the reaction stalls, a higher catalyst loading or an extended reaction time may be necessary.
Side Reactions Unwanted side reactions can consume starting materials. For example, in A³ couplings, the homocoupling of the alkyne can be a competing pathway. Adjusting the reaction conditions (e.g., temperature, concentration) can help minimize side reactions.
Inefficient Imine Formation (in reactions involving imines) In stepwise procedures, ensure the imine is formed in high yield before proceeding with the addition step. For in-situ imine formation, the use of dehydrating agents like molecular sieves can be beneficial.[4]

Experimental Protocols

Protocol 1: Asymmetric A³ Coupling for the Synthesis of Chiral Propargylamines

This protocol is adapted from general procedures for the copper-catalyzed asymmetric A³ coupling and is suitable for this compound.[2][4]

Reaction Scheme:

Materials:

  • Aldehyde (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • This compound (1.1 mmol)

  • Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)

  • (R)-Quinap (0.06 mmol, 6 mol%)

  • Anhydrous toluene (5 mL)

  • Activated 4 Å molecular sieves (200 mg)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuBr, (R)-Quinap, and activated 4 Å molecular sieves.

  • Add anhydrous toluene, followed by this compound and the aldehyde.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and characterize the product by NMR and mass spectrometry.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Diastereoselective Addition to an N-tert-Butanesulfinyl Imine

This protocol outlines the synthesis of a chiral amine via the diastereoselective addition of an organometallic reagent to an imine derived from this compound and a chiral auxiliary.[7][8]

Reaction Scheme:

  • Imine Formation: O=CHR + H₂N-S(=O)tBu --[Ti(OEt)₄]--> R-CH=N-S(=O)tBu

  • Diastereoselective Addition: R-CH=N-S(=O)tBu + R'MgBr --> R-CH(NH-S(=O)tBu)-R'

  • Auxiliary Cleavage: R-CH(NH-S(=O)tBu)-R' --[HCl/MeOH]--> R-CH(NH₂)-R'

Materials:

  • Aldehyde (1.0 mmol)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.0 mmol)

  • Titanium(IV) ethoxide (2.0 mmol)

  • Anhydrous THF

  • Organometallic reagent (e.g., Grignard reagent, 1.2 mmol)

  • Saturated aqueous NH₄Cl

  • HCl in methanol

Procedure:

  • Imine Formation:

    • To a solution of the aldehyde and (R)-(+)-2-Methyl-2-propanesulfinamide in anhydrous THF, add titanium(IV) ethoxide.

    • Stir the mixture at room temperature until imine formation is complete (monitor by TLC).

  • Diastereoselective Addition:

    • Cool the solution of the N-tert-butanesulfinyl imine to -78 °C.

    • Slowly add the organometallic reagent.

    • Stir the reaction at -78 °C for several hours.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the sulfinamide product by flash chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified sulfinamide in methanol.

    • Add a solution of HCl in methanol and stir at room temperature until the cleavage is complete.

    • Concentrate the solution and isolate the amine hydrochloride salt.

Data Summary

The following table summarizes typical yields and stereoselectivities achieved in asymmetric A³ coupling reactions with secondary amines similar to this compound. These values can serve as a benchmark for your experiments.

AldehydeAlkyneAmineCatalyst/LigandYield (%)ee (%)
BenzaldehydePhenylacetylenePyrrolidineCuBr/Quinap8592
4-ChlorobenzaldehydePhenylacetylenePyrrolidineCuBr/Quinap9195
2-NaphthaldehydePhenylacetylenePyrrolidineCuBr/Quinap8896
Cyclohexanecarboxaldehyde1-HexyneDibenzylamineCuBr/Quinap7591

Data adapted from representative examples in the literature.[3]

Visualizations

Asymmetric A³ Coupling Workflow

A3_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction One-Pot Reaction Aldehyde Aldehyde Imine_formation In-situ Imine Formation Aldehyde->Imine_formation Alkyne Terminal Alkyne Acetylide_formation Copper Acetylide Formation Alkyne->Acetylide_formation But3yn2amine This compound But3yn2amine->Imine_formation Cu_catalyst Cu(I) Source (e.g., CuBr) Cu_catalyst->Acetylide_formation Chiral_ligand Chiral Ligand (e.g., Quinap) Chiral_ligand->Acetylide_formation Nucleophilic_addition Stereoselective Nucleophilic Addition Imine_formation->Nucleophilic_addition Acetylide_formation->Nucleophilic_addition Product Chiral Propargylamine Nucleophilic_addition->Product Troubleshooting_Stereoselectivity Start Low ee or dr Observed Check_Ligand Is the chiral ligand optimal? Start->Check_Ligand Change_Ligand Screen different chiral ligands Check_Ligand->Change_Ligand No Check_Temp Is the reaction temperature too high? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Lower_Temp Decrease reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Test a range of aprotic solvents Check_Solvent->Change_Solvent No Check_Catalyst_Loading Is catalyst loading optimized? Check_Solvent->Check_Catalyst_Loading Yes Change_Solvent->Check_Catalyst_Loading Optimize_Loading Vary catalyst concentration Check_Catalyst_Loading->Optimize_Loading No End Improved Stereoselectivity Check_Catalyst_Loading->End Yes Optimize_Loading->End

References

Technical Support Center: Troubleshooting Low Yields in Amide Coupling with But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields specifically encountered during amide coupling reactions with But-3-yn-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields in my amide coupling reaction with this compound?

Low yields with this compound can stem from several factors. The primary reasons often involve the reduced nucleophilicity of the amine, steric hindrance, and potential side reactions involving the alkyne functionality. This compound is a secondary amine with an electron-withdrawing alkyne group, which decreases the electron density on the nitrogen atom, thereby reducing its reactivity towards the activated carboxylic acid.

Q2: How does the structure of this compound affect its reactivity?

The sp-hybridized carbons of the alkyne group in this compound exert a significant electron-withdrawing inductive effect. This effect lowers the basicity and nucleophilicity of the amine compared to a simple secondary alkylamine. Consequently, the reaction may require more forcing conditions, such as higher temperatures or more potent coupling agents, to proceed efficiently.

Q3: What are the most common side reactions to consider?

A key potential side reaction for propargylamines like this compound is base-induced rearrangement. In the presence of a strong base, the terminal alkyne can potentially isomerize to an allene or a more substituted alkyne, which may not be the desired product and can complicate purification. Additionally, standard side reactions in amide coupling, such as racemization of the carboxylic acid and hydrolysis of the activated ester, should also be considered, especially if the reaction is sluggish. With carbodiimide coupling agents, rearrangement of the O-acylisourea intermediate to a stable N-acylurea can also occur, reducing the amount of active coupling species.[1]

Q4: Which coupling agents are recommended for this compound?

For sterically hindered and less nucleophilic amines like this compound, more reactive coupling agents are often necessary. While common reagents like EDC/HOBt can be attempted, phosphonium-based reagents (e.g., PyBOP) and uronium/aminium-based reagents (e.g., HATU, HBTU) are generally more effective for challenging couplings. The in-situ formation of acyl fluorides using reagents like TFFH or BTFFH has also been shown to be effective for coupling with sterically hindered and electron-deficient amines.

Q5: How can I optimize the reaction conditions?

Optimization is key when dealing with challenging substrates. Consider the following:

  • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to dissolve the reactants and facilitate the reaction.

  • Base: A non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile. The amount of base may need to be carefully optimized.

  • Temperature: While many amide couplings are run at room temperature, gentle heating may be required to drive the reaction to completion with a less reactive amine. However, be mindful of potential side reactions at elevated temperatures.

  • Concentration: The concentration of the reactants can influence the reaction rate. Experiment with different concentrations to find the optimal conditions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting low yields in amide coupling reactions with this compound.

Problem: Low or No Product Formation
Potential Cause Suggested Solution
Incomplete Carboxylic Acid Activation - Use a more powerful coupling agent (e.g., switch from EDC/HOBt to HATU or PyBOP).- Increase the stoichiometry of the coupling agent (e.g., from 1.1 to 1.5 equivalents).- Pre-activate the carboxylic acid with the coupling agent and base for 15-30 minutes before adding this compound.
Low Nucleophilicity of this compound - Increase the reaction temperature (e.g., from room temperature to 40-60 °C).- Increase the reaction time.- Use a more concentrated solution of reactants.
Steric Hindrance - If the carboxylic acid is also sterically hindered, consider converting it to the acid chloride or using a coupling reagent that generates an acyl fluoride (e.g., BTFFH).
Hydrolysis of Activated Intermediate - Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Base or Stoichiometry - Use a non-nucleophilic base like DIPEA or NMM.- Ensure at least two equivalents of base are used, one to neutralize the carboxylic acid and one to neutralize the acid generated from the coupling agent.
Problem: Presence of Significant Side Products
Potential Cause Suggested Solution
Base-Induced Rearrangement of the Alkyne - Use a weaker, non-nucleophilic base if possible.- Avoid excessive heat and prolonged reaction times.- Consider protecting the terminal alkyne if the rearrangement is persistent.
Racemization of the Carboxylic Acid - Add a racemization suppressor like HOBt or Oxyma Pure to the reaction mixture.- Perform the reaction at a lower temperature.
Formation of N-acylurea (with carbodiimides) - Add HOBt or HOAt to the reaction to trap the O-acylisourea intermediate as a more stable active ester.- Use a phosphonium or uronium/aminium-based coupling agent instead of a carbodiimide.

Experimental Protocols

Below are representative protocols for amide coupling reactions. Note that these are general procedures and may require optimization for your specific substrates.

Protocol 1: Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous LiCl solution to remove DMF, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt
  • To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq.).

  • Add DIPEA (2.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

While specific yield data for a wide range of coupling conditions with this compound is not extensively available in the literature, the following table provides a qualitative comparison of common coupling agents based on their general reactivity and suitability for challenging amines.

Coupling AgentReagent TypeGeneral ReactivitySuitability for this compound
EDC/HOBt CarbodiimideModerateMay require optimization (higher temperature, longer reaction time)
DCC/HOBt CarbodiimideModerateSimilar to EDC/HOBt, but dicyclohexylurea byproduct can be difficult to remove.
HATU Uronium/AminiumHighRecommended for challenging couplings.
HBTU Uronium/AminiumHighA good alternative to HATU.
PyBOP PhosphoniumHighEffective for sterically hindered amines.
T3P Phosphonic AnhydrideHighA versatile reagent with easy workup.
Acyl Chloride Acid HalideVery HighRequires a two-step procedure but can be very effective.

Visualizations

Troubleshooting Workflow for Low Amide Coupling Yield

TroubleshootingWorkflow cluster_activation Carboxylic Acid Activation cluster_amine Amine Reactivity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield Observed check_activation Check Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions side_reactions Investigate Side Reactions start->side_reactions activation_solution1 Use stronger coupling agent (HATU, PyBOP) check_activation->activation_solution1 activation_solution2 Increase coupling agent stoichiometry check_activation->activation_solution2 activation_solution3 Pre-activate acid before adding amine check_activation->activation_solution3 amine_solution1 Increase reaction temperature check_amine->amine_solution1 amine_solution2 Prolong reaction time check_amine->amine_solution2 conditions_solution1 Ensure anhydrous conditions check_conditions->conditions_solution1 conditions_solution2 Use non-nucleophilic base (DIPEA) check_conditions->conditions_solution2 conditions_solution3 Optimize solvent and concentration check_conditions->conditions_solution3 side_reactions_solution1 Add racemization suppressor (HOBt) side_reactions->side_reactions_solution1 side_reactions_solution2 Check for alkyne rearrangement side_reactions->side_reactions_solution2 Factors cluster_properties Inherent Properties cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes amine This compound (Secondary Propargylamine) steric_hindrance Steric Hindrance amine->steric_hindrance contributes to nucleophilicity Reduced Nucleophilicity amine->nucleophilicity has yield Reaction Yield steric_hindrance->yield nucleophilicity->yield coupling_agent Coupling Agent coupling_agent->yield side_products Side Products coupling_agent->side_products can cause racemization base Base base->yield base->side_products can induce rearrangement solvent Solvent solvent->yield temperature Temperature temperature->yield

References

Technical Support Center: Scalable Synthesis and Purification of But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of But-3-yn-2-amine. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the A³ coupling (Aldehyde-Alkyne-Amine) reaction . This one-pot, three-component reaction is highly efficient and atom-economical.[1][2][3] In this case, it involves the reaction of acetaldehyde, acetylene (or a surrogate), and ammonia. Another potential route is the reductive amination of but-3-yn-2-one. For enantiomerically pure this compound, asymmetric synthesis using a chiral catalyst or a chiral auxiliary is employed.

Q2: What are the typical impurities I might encounter, and how can I minimize them?

A2: Common impurities include:

  • Over-alkylation products: Formation of di- and tri-alkylated amines if the primary amine product reacts further with the aldehyde and alkyne. This can be minimized by using an excess of the amine source (e.g., ammonia).

  • Homocoupling of the alkyne: This side reaction can be reduced by careful control of the catalyst and reaction conditions.

  • Unreacted starting materials: Acetaldehyde and other volatile starting materials may be present in the crude product.

  • Solvent and catalyst residues: Depending on the workup procedure, residual solvent and catalyst may contaminate the product.

Q3: this compound is a low-boiling point amine. What are the best purification methods?

A3: Due to its volatility, fractional distillation is the most effective method for purifying this compound on a large scale.[4][5][6] It is crucial to use a fractionating column with sufficient theoretical plates to separate the product from impurities with close boiling points.[4][5] Given the amine's reactivity, distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and other side reactions. For smaller scales or for achieving very high purity, preparative gas chromatography (GC) can be employed. Purification via salt formation (e.g., hydrochloride salt) followed by recrystallization and subsequent liberation of the free base is another effective strategy.

Q4: How can I analyze the purity of my final product?

A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) .[7][8] This technique separates volatile compounds and provides information about their identity and relative abundance. For chiral purity analysis (enantiomeric excess), chiral GC or chiral High-Performance Liquid Chromatography (HPLC) is required. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Poor Quality Reagents: Starting materials may be impure or degraded. 3. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time. 4. Inefficient Mixing: In heterogeneous reactions, poor mixing can limit reactant contact.1. Use a fresh batch of catalyst or activate the catalyst prior to use. Handle air- and moisture-sensitive catalysts under an inert atmosphere. 2. Purify starting materials before use. For example, distill acetaldehyde. 3. Optimize reaction parameters. A design of experiments (DoE) approach can be efficient in finding the optimal conditions. 4. Ensure vigorous stirring, especially in multiphasic systems.
Formation of Significant Byproducts 1. Homocoupling of Acetylene: This is a common side reaction in A³ couplings. 2. Polymerization of Acetaldehyde: Can occur under certain conditions. 3. Over-alkylation: The product amine reacts further.1. Adjust the catalyst system. For copper-catalyzed reactions, the choice of ligand can influence the extent of homocoupling. 2. Control the reaction temperature and the rate of addition of acetaldehyde. 3. Use a significant excess of the amine source (ammonia) to favor the formation of the primary amine.
Difficulty in Monitoring Reaction Progress 1. Volatility of Reactants and Products: Makes sampling for techniques like TLC challenging.1. Use GC-MS for reaction monitoring. A small aliquot of the reaction mixture can be quenched and quickly analyzed.
Purification Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor Separation During Fractional Distillation 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation. 2. Distillation Rate Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases. 3. Azeotrope Formation: The product may form an azeotrope with a solvent or impurity.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to ensure a slow and steady distillation. 3. Analyze the composition of the distilled fractions to identify potential azeotropes. A different purification method, such as extractive distillation or purification via salt formation, may be necessary.
Product Decomposition During Distillation 1. High Temperature: The amine may be thermally unstable at its atmospheric boiling point.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Low Recovery of Product 1. Product Loss During Workup: The product may be lost during aqueous washes due to its partial water solubility. 2. Adsorption on Glassware: The polar amine may adhere to glass surfaces.1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the amine. Perform multiple extractions with an organic solvent. 2. Silanize the glassware before use to reduce surface activity.

Experimental Protocols

Scalable Synthesis of this compound via A³ Coupling

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Acetaldehyde

  • Acetylene gas (or a suitable acetylene surrogate)

  • Ammonia (e.g., in a suitable solvent like dioxane or as a gas)

  • Copper(I) bromide (CuBr) or other suitable catalyst

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • Set up a pressure-rated reactor equipped with a mechanical stirrer, gas inlet, thermocouple, and a cooling system.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charge the reactor with the anhydrous solvent and the catalyst (e.g., 1-5 mol% CuBr).

  • Introduce the ammonia source to the reactor.

  • Cool the mixture to the desired reaction temperature (e.g., 0-25 °C).

  • Slowly bubble acetylene gas through the reaction mixture or add the acetylene surrogate.

  • Add acetaldehyde dropwise to the reaction mixture while maintaining the temperature.

  • Allow the reaction to stir for the required time (typically a few hours to overnight), monitoring the progress by GC-MS.

  • Upon completion, carefully vent any excess acetylene and quench the reaction (e.g., with an aqueous ammonium chloride solution).

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it carefully.

Quantitative Data Comparison for A³ Coupling (Illustrative)

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
CuBrToluene251275-85
CuI/AmineDioxane50880-90
AgIWater80670-80

Note: Yields are highly dependent on the specific reaction conditions and scale.

Visualizations

Logical Workflow for Synthesis and Purification

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Select Synthesis Route (e.g., A³ Coupling) reagents Prepare Reagents (Acetaldehyde, Acetylene, Ammonia) start->reagents reaction Perform Reaction (Catalyst, Solvent, Temp, Time) reagents->reaction monitoring Monitor Progress (GC-MS) reaction->monitoring workup Reaction Workup (Quench, Extract, Dry) monitoring->workup crude Crude this compound workup->crude distillation Fractional Distillation (Inert Atmosphere, Vacuum) crude->distillation analysis Purity Analysis (GC-MS, Chiral GC/HPLC, NMR) distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: A logical workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram for Low Yield

G Troubleshooting Low Yield in this compound Synthesis start Low or No Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the reagents pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh or activated catalyst. Handle under inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. check_reagents->solution_reagents No check_workup Is the workup procedure efficient? check_conditions->check_workup Yes solution_conditions Optimize temperature, time, and mixing. check_conditions->solution_conditions No solution_workup Modify extraction and purification steps to minimize product loss. check_workup->solution_workup No

References

Technical Support Center: Synthesis and Purification of But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of But-3-yn-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis-Related Issues

Q1: My reductive amination of but-3-yn-2-one is showing low conversion to this compound. What are the potential causes and solutions?

A1: Low conversion in reductive amination can stem from several factors. Here's a troubleshooting guide:

  • Inactive Reducing Agent: The hydride reagent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) may have degraded. Use a fresh batch of the reducing agent.

  • Suboptimal pH: The formation of the imine intermediate is pH-dependent. For reductive amination with reagents like sodium cyanoborohydride, a mildly acidic pH (around 4-5) is often optimal to facilitate imine formation without hydrolyzing the imine or inactivating the amine.[1]

  • Presence of Water: Moisture can hydrolyze the imine intermediate and react with the hydride reagent. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]

  • Steric Hindrance: While less of an issue with this substrate, significant steric bulk on the amine source (if not ammonia) could slow down the reaction.[3]

  • Low Temperature: The reaction may be too slow at the current temperature. Consider a moderate increase in temperature, but be cautious of potential side reactions.

Q2: I am observing a significant amount of but-3-en-2-amine as an impurity. How can I prevent this over-reduction?

A2: The formation of but-3-en-2-amine is due to the reduction of the alkyne functionality. To minimize this side product:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the alkyne. Sodium cyanoborohydride (NaBH3CN) is generally a good choice as it is less reactive towards alkynes compared to stronger reducing agents like sodium borohydride (NaBH4) under neutral or basic conditions.[1]

  • Reaction Conditions: Avoid overly harsh conditions such as high temperatures or prolonged reaction times, which can promote the reduction of the triple bond.

  • Catalytic Hydrogenation: If using catalytic hydrogenation, the choice of catalyst and reaction conditions is critical. A less active catalyst or the use of a catalyst poison might be necessary to prevent alkyne reduction.

Q3: My synthesis of this compound from but-3-yn-2-ol via the Mitsunobu reaction is giving a low yield. What are the common pitfalls?

A3: The Mitsunobu reaction can be sensitive to several factors:

  • Reagent Purity: Ensure the triphenylphosphine (PPh3) and the azodicarboxylate (DEAD or DIAD) are of high purity. DEAD and DIAD can degrade over time.

  • Order of Addition: The order of reagent addition can be crucial. Typically, the alcohol, nucleophile (e.g., hydrazoic acid or a protected amine), and PPh3 are mixed before the slow, cooled addition of the azodicarboxylate.[4][5]

  • pKa of the Nucleophile: For a successful Mitsunobu reaction, the pKa of the nucleophilic pronucleophile should generally be less than 15.[4][6]

  • Byproduct Removal: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, can complicate purification and may interfere with the reaction if not properly managed.[7]

Purification-Related Issues

Q4: How can I effectively remove unreacted but-3-yn-2-one from my final product?

A4: Unreacted ketone can often be removed through the following methods:

  • Acid-Base Extraction: Convert the this compound product into its hydrochloride salt by washing the crude reaction mixture (dissolved in an organic solvent like diethyl ether or ethyl acetate) with aqueous HCl. The amine salt will move to the aqueous phase, leaving the unreacted ketone in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Fractional Distillation: But-3-yn-2-one and this compound have different boiling points, allowing for separation by fractional distillation.[8][9]

Q5: I am struggling with the purification of this compound by column chromatography. What are the challenges and how can I overcome them?

A5: Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

  • Treated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. This can be done by adding a small percentage of triethylamine (e.g., 1-2%) to the eluent system.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which can sometimes provide better results for the purification of basic compounds.

Q6: How can I improve the crystallization of this compound hydrochloride?

A6: Successful crystallization depends on the choice of solvent and the cooling rate.

  • Solvent Selection: The ideal solvent system is one in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for amine hydrochlorides include ethanol, methanol/diethyl ether, or isopropanol.[10][11]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation>98%Effective for removing non-basic impurities and solvents. Scalable.May not effectively separate impurities with similar boiling points.
Recrystallization (as HCl salt)>99%Highly effective for achieving high purity. Removes both polar and non-polar impurities.Requires conversion to and from the salt form. Potential for product loss in mother liquor.
Column ChromatographyVariable (depends on conditions)Can separate closely related impurities.Can be tedious and may lead to product loss on the column.

Experimental Protocols

Protocol 1: Reductive Amination of But-3-yn-2-one

  • To a solution of but-3-yn-2-one (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with 6 M NaOH to a pH of ~12.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

  • Dissolve the crude this compound in a minimal amount of isopropanol.

  • Slowly add a solution of HCl in isopropanol dropwise with stirring until the solution is acidic (test with pH paper).

  • Cool the solution to 0 °C to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.

  • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials: But-3-yn-2-one & Ammonia Source reaction Reductive Amination (e.g., NaBH3CN, MeOH) start->reaction 1. Mix quench Acidic Quench (e.g., 1M HCl) reaction->quench 2. Reaction extraction1 Organic Wash (remove unreacted ketone) quench->extraction1 basify Basification (e.g., 6M NaOH) extraction1->basify extraction2 Product Extraction (e.g., Diethyl Ether) basify->extraction2 dry_concentrate Drying & Concentration extraction2->dry_concentrate distillation Fractional Distillation dry_concentrate->distillation Option A hcl_salt HCl Salt Formation dry_concentrate->hcl_salt Option B final_product Pure this compound or its HCl salt distillation->final_product recrystallization Recrystallization hcl_salt->recrystallization recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination reagent Inactive Reducing Agent? start->reagent ph Suboptimal pH? start->ph water Presence of Water? start->water temp Low Temperature? start->temp sol_reagent Use fresh reagent reagent->sol_reagent sol_ph Adjust pH to 4-5 ph->sol_ph sol_water Use anhydrous conditions water->sol_water sol_temp Increase temperature moderately temp->sol_temp

Caption: Troubleshooting logic for low yield in reductive amination.

References

Stability of But-3-yn-2-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of But-3-yn-2-amine under acidic and basic conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: Under acidic conditions, the main stability concern for this compound is the acid-catalyzed hydration of the terminal alkyne functional group. This reaction typically results in the formation of a ketone through a Markovnikov addition of water across the triple bond.[1][2] The amine group will be protonated to form an ammonium salt, which is generally stable and less reactive.

Q2: What potential degradation pathways should I be aware of under basic conditions?

A2: In basic media, this compound can undergo two primary transformations. First, a sufficiently strong base can deprotonate the terminal alkyne, forming a nucleophilic acetylide anion.[3] Second, base-catalyzed isomerization can occur, potentially converting the terminal alkyne into an internal alkyne or an allene.[3][4][5][6] While the amine functional group is generally stable in basic conditions, oxidative degradation can be a concern for amines in general.[7]

Q3: How can I monitor the stability of this compound in my experiments?

A3: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS).[8][9][10][11] This allows for the separation and quantification of the parent compound from its potential degradation products over time.

Q4: What are the recommended storage conditions for this compound?

A4: this compound, often supplied as a hydrochloride salt, should be stored at 4°C, protected from light, and kept under an inert atmosphere such as nitrogen. These conditions help to minimize degradation from heat, light, and oxidation.

Q5: Are there any known rearrangements of propargylamines under acidic conditions?

A5: While more commonly observed with propargylic alcohols, rearrangements such as the Meyer-Schuster and Rupe rearrangements can occur under acidic conditions, leading to the formation of α,β-unsaturated aldehydes or ketones.[1][2][4][12] For propargylamines, Meyer-Schuster-like rearrangements to form β-amino acrylaldehydes have been reported, typically catalyzed by transition metals.[13]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Acidic Media
Possible Cause Suggested Action Verification
Acid-Catalyzed Hydration Lower the reaction temperature. Use a less concentrated acid if the protocol allows. Avoid the presence of mercuric salts, which catalyze alkyne hydration.Analyze samples at different time points using HPLC-MS to identify the formation of a ketone product with the same mass as this compound + H₂O.
High Temperature Perform the reaction at the lowest effective temperature.Compare the degradation rate at different temperatures.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Use deoxygenated buffers.[1]A significant decrease in degradation when using purified, deoxygenated reagents suggests oxidation was a contributing factor.
Issue 2: Unexpected Product Formation in Basic Solutions
Possible Cause Suggested Action Verification
Base-Catalyzed Isomerization Use a milder base or a lower concentration of the base. Control the reaction temperature, as higher temperatures can promote isomerization.Use spectroscopic methods (e.g., NMR, IR) to identify the presence of an internal alkyne or an allene in the product mixture.
Reaction with Solvent or Other Reagents The acetylide anion formed under strongly basic conditions is a potent nucleophile. Ensure the solvent and other reagents are not susceptible to nucleophilic attack.Analyze the reaction mixture by LC-MS to identify any products resulting from the reaction of this compound with other components.
Oxidation of the Amine Handle the reaction under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents.[1]A decrease in the formation of unexpected products under an inert atmosphere points to oxidative degradation.

Quantitative Data Summary

The following table provides illustrative stability data for this compound under various pH conditions. Please note that this data is hypothetical and intended to demonstrate expected trends. Actual degradation rates should be determined experimentally.

pH Condition Buffer System Temperature (°C) Incubation Time (h) % Remaining this compound (Illustrative) Major Degradation Product(s) (Expected)
2Acidic0.1 M HCl402475%Butan-2-one
4Mildly AcidicAcetate Buffer402495%Minimal degradation
7NeutralPhosphate Buffer4024>99%Minimal degradation
10Mildly BasicCarbonate-Bicarbonate Buffer402498%Minimal degradation
12Basic0.1 M NaOH402485%Isomerization products (e.g., But-2-yn-2-amine, 1,2-Butadien-2-amine)

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound using HPLC-MS

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions:

    • pH 2.0: 0.01 M Hydrochloric Acid

    • pH 4.5: 0.05 M Acetate Buffer

    • pH 7.4: 0.05 M Phosphate Buffer

    • pH 9.0: 0.05 M Borate Buffer

    • pH 12.0: 0.01 M Sodium Hydroxide

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., as the hydrochloride salt) in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the prepared solutions in sealed, light-protected vials at a constant temperature (e.g., 40°C).

    • Take aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately quench the reaction by diluting the aliquot with the initial mobile phase to stop further degradation.

    • Analyze the samples using a validated stability-indicating HPLC-MS method.

    • The percentage of remaining this compound is calculated by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.[7][10][14]

  • Acidic Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize a sample before injection into the HPLC-MS.

  • Basic Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize a sample before injection.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid this compound at 80°C for 48 hours.

    • Dissolve a sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in water) to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample after a defined exposure period.

Visualizations

Acidic_Degradation_Pathway But3yn2amine This compound ProtonatedAmine Protonated this compound But3yn2amine->ProtonatedAmine H+ VinylCation Vinyl Cation Intermediate ProtonatedAmine->VinylCation + H2O Enol Enol Intermediate VinylCation->Enol - H+ Ketone Butan-2-one Enol->Ketone Tautomerization

Caption: Acid-catalyzed hydration of this compound.

Basic_Condition_Pathways cluster_deprotonation Deprotonation Pathway cluster_isomerization Isomerization Pathway But3yn2amine_deprot This compound Acetylide Acetylide Anion But3yn2amine_deprot->Acetylide Strong Base (- H+) But3yn2amine_iso This compound Allene Allene Intermediate But3yn2amine_iso->Allene Base InternalAlkyne Internal Alkyne Allene->InternalAlkyne

Caption: Potential pathways for this compound under basic conditions.

Experimental_Workflow Start Start: this compound Sample Prepare Prepare Solutions (Acidic, Basic, Neutral Buffers) Start->Prepare Incubate Incubate at Controlled Temperature Prepare->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC-MS Quench->Analyze Data Data Analysis: Calculate % Remaining Analyze->Data

Caption: General workflow for pH stability testing.

References

Technical Support Center: Optimizing Reactions with But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving But-3-yn-2-amine.

Solubility and General Handling

This compound is a primary aliphatic amine containing a terminal alkyne group. Its structure influences its solubility and reactivity. Generally, lower aliphatic amines are soluble in water and a range of organic solvents.[1][2][3] Solubility tends to decrease as the carbon chain length increases.[2][3] Due to its polarity and ability to form hydrogen bonds, this compound is expected to be soluble in polar organic solvents like alcohols, ethers, and benzene.[2][3]

General Solubility Profile of this compound (C4H7N)

SolventPolarityExpected SolubilityNotes
WaterHighSolubleForms hydrogen bonds.[1]
Methanol, EthanolHighMisciblePolar protic solvents are generally good solvents for amines.[2]
Tetrahydrofuran (THF)MediumSolubleA common solvent for many organic reactions involving amines.
Dichloromethane (DCM)MediumSolubleA common solvent for reactions like acylations.
Acetonitrile (MeCN)HighSolubleA polar aprotic solvent suitable for S_N2 reactions.
Dimethylformamide (DMF)HighSolubleA polar aprotic solvent, often used in coupling reactions.
Toluene, HexaneLowSparingly Soluble to InsolubleNonpolar solvents are less likely to dissolve primary amines effectively.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound.

Acylation Reactions (e.g., formation of amides)

FAQ: My acylation of this compound with an acid chloride is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in acylation reactions of primary amines are often due to several factors. Here is a troubleshooting guide:

  • Problem: Incomplete Reaction

    • Cause: Insufficiently reactive acylating agent or suboptimal reaction conditions.

    • Solution:

      • Reagent Choice: Acid chlorides are generally more reactive than acid anhydrides.[5]

      • Temperature: While many acylations proceed at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can lead to side reactions.

      • Catalyst: For less reactive systems, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6]

  • Problem: Amine Protonation

    • Cause: The reaction produces HCl, which protonates the starting amine, rendering it non-nucleophilic.

    • Solution:

      • Add a Base: Always include a non-nucleophilic base to scavenge the acid produced. Pyridine is a common choice as it can also serve as the solvent.[5][6] Triethylamine (TEA) is another effective option. Use at least one equivalent of the base.

  • Problem: Difficult Purification

    • Cause: The product amide may be difficult to separate from the reaction mixture.

    • Solution:

      • Aqueous Work-up: After the reaction, a dilute acid wash (e.g., 1M HCl) will protonate any remaining amine, making it water-soluble and easily separated from the neutral amide product in an organic solvent. Follow this with a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.

Illustrative Acylation Conditions

Acylating AgentSolventBaseTemperatureTypical Yield
Acetyl ChlorideDCMPyridine (1.1 eq)0 °C to RTHigh
Benzoyl ChlorideTHFTriethylamine (1.2 eq)RTGood to High
Acetic AnhydrideNeatNone (or catalytic H₂SO₄)60-80 °CModerate to High
N-Alkylation Reactions

FAQ: I am trying to perform a mono-alkylation on this compound, but I am getting a mixture of products, including the di-alkylated amine. How can I improve the selectivity?

Answer: Over-alkylation is a very common problem in the N-alkylation of primary amines because the resulting secondary amine is often more nucleophilic than the starting primary amine.[7]

Troubleshooting Flowchart for N-Alkylation

G start Low Yield or Poor Selectivity in N-Alkylation over_alkylation Over-alkylation (di- and tri-alkylation) start->over_alkylation low_reactivity Low Reactivity/ No Reaction start->low_reactivity excess_amine Use large excess of This compound (e.g., 5-10 equivalents) over_alkylation->excess_amine Solution 1 slow_addition Add alkylating agent slowly (dropwise) to a solution of the amine over_alkylation->slow_addition Solution 2 reductive_amination Consider Reductive Amination: React a ketone/aldehyde with ammonia to get the primary amine, or the primary amine with another ketone/aldehyde to get a secondary amine. over_alkylation->reductive_amination Alternative change_solvent Use a polar aprotic solvent (e.g., DMF, Acetonitrile) low_reactivity->change_solvent Optimization 1 change_temp Increase temperature (e.g., from RT to 60-80 °C) low_reactivity->change_temp Optimization 2 change_leaving_group Switch from R-Cl to R-Br or R-I, or use a tosylate/mesylate low_reactivity->change_leaving_group Optimization 3 purification Excess amine can be removed by an acidic wash during work-up. excess_amine->purification Note on Purification

Caption: Troubleshooting logic for N-alkylation of this compound.

Sonogashira Coupling

FAQ: What are the key parameters to optimize for a Sonogashira coupling reaction with this compound?

Answer: The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Key parameters to consider are the catalyst system, base, solvent, and temperature.

Key Optimization Points:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is essential. A copper(I) co-catalyst (typically CuI) is often used to increase the reaction rate, but its omission (copper-free conditions) can prevent the unwanted side reaction of alkyne homocoupling (Glaser coupling).[8]

  • Base: An amine base is required to neutralize the HX byproduct. Common choices include triethylamine or diisopropylamine, which can sometimes also be used as the solvent.

  • Solvent: Polar aprotic solvents like DMF or THF are commonly used.

  • Temperature: These reactions are often run under mild conditions, from room temperature to around 80 °C. Higher temperatures may be needed for less reactive halides (e.g., aryl bromides or chlorides) but can also lead to side reactions.[9]

  • Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and suppress Glaser coupling.

Typical Sonogashira Reaction Conditions

Aryl HalideCatalyst SystemBaseSolventTemperature
IodobenzenePd(PPh₃)₄ / CuITriethylamineTHFRoom Temp.
BromobenzenePdCl₂(PPh₃)₂ / CuIDiethylamineDMF50-80 °C
4-BromopyridinePd(OAc)₂ / P(p-tol)₃ (Copper-free)DBUTHF80 °C
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

FAQ: I want to use this compound in a "click" reaction with an azide. What are the best solvent and temperature conditions?

Answer: The CuAAC reaction is known for its robustness and mild reaction conditions.

Experimental Workflow for CuAAC Reaction

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation amine Dissolve this compound in solvent reaction Combine reactants and catalyst solution. Stir at room temperature. amine->reaction azide Dissolve organic azide in solvent azide->reaction copper Prepare solution of Cu(I) source (e.g., CuSO₄ with sodium ascorbate) copper->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Work-up: - Remove copper by filtration  (e.g., through celite or with a scavenger resin) - Aqueous wash and extraction monitoring->workup purification Purification: - Column chromatography - Recrystallization workup->purification product 1,4-disubstituted 1,2,3-triazole purification->product

Caption: A typical experimental workflow for a CuAAC "click" reaction.

Optimal Conditions:

  • Solvent: The reaction is often performed in a mixture of water and a co-solvent like t-butanol or methanol. This makes it particularly suitable for biological applications.

  • Temperature: The reaction is typically fast at room temperature.

  • Catalyst: A source of copper(I) is required. This is usually generated in situ by reducing a copper(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate.[10]

  • Byproducts: The reaction is very clean, and the main purification challenge is the removal of the copper catalyst.

Experimental Protocols

Protocol 1: Acylation of this compound with Acetyl Chloride
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dry dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the solution.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(but-3-yn-2-yl)acetamide.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
  • To a Schlenk flask, add the aryl bromide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add dry tetrahydrofuran (THF) as the solvent, followed by this compound (1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

Preventing racemization of chiral But-3-yn-2-amine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Integrity of But-3-yn-2-amine

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the racemization of chiral this compound during chemical reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when handling chiral this compound and offers potential solutions.

Frequently Asked Questions

Q1: What are the primary causes of racemization in this compound?

A1: Racemization of this compound typically occurs through the deprotonation of the acidic proton at the stereogenic center (the carbon bearing the amine group). This deprotonation is often facilitated by strong bases or elevated temperatures, leading to the formation of a planar carbanion or an achiral enamine intermediate, which can be protonated from either face, resulting in a loss of enantiomeric purity. The presence of the alkyne moiety can influence the acidity of the adjacent C-H bond, making it susceptible to abstraction under certain basic conditions.

Q2: My reaction requires a base. How can I avoid racemization?

A2: The choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are highly likely to cause racemization by deprotonating the stereogenic center.

  • Recommendation: Opt for weaker, non-nucleophilic organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine. These bases are generally sufficient to neutralize acids generated in situ without being strong enough to abstract the proton from the chiral center.

  • Alternative: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents, as they are less likely to cause deprotonation of the chiral center compared to strong organometallic bases.

Q3: Can the solvent choice influence the stereochemical outcome?

A3: Yes, the solvent plays a significant role. Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN) are generally preferred. These solvents can solvate the reacting species without promoting proton exchange that can lead to racemization. Protic solvents, especially in the presence of a base, should be used with caution as they can facilitate the protonation/deprotonation events leading to racemization.

Q4: At what temperature should I run my reactions to maintain enantiomeric purity?

A4: Low temperatures are crucial for preserving the stereochemical integrity of chiral amines.

  • General Guideline: It is highly recommended to conduct reactions involving this compound at or below 0 °C. For reactions that are particularly sensitive or use stronger bases, temperatures as low as -78 °C (dry ice/acetone bath) should be employed.

  • Troubleshooting: If you observe racemization, lowering the reaction temperature should be one of the first parameters you adjust.

Q5: Should I protect the amine group? If so, what protecting group is recommended?

A5: Protecting the amine is a highly effective strategy to prevent racemization. The protecting group can reduce the acidity of the N-H proton and sterically hinder the approach of a base to the adjacent C-H bond.

  • Recommended Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Easily introduced using Boc-anhydride and a mild base. It is stable to a wide range of reaction conditions and can be removed under acidic conditions.

    • Cbz (Carboxybenzyl): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by hydrogenolysis.

    • Fmoc (Fluorenylmethyloxycarbonyl): Useful if orthogonality to acid- and hydrogenolysis-labile groups is needed. It is removed with a mild base like piperidine.

The choice of protecting group will depend on the overall synthetic route and the compatibility with other functional groups in your molecule.

Protecting Group Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate amine protecting group to prevent racemization.

start Start: Racemization Observed with this compound protect_amine Consider Amine Protection start->protect_amine check_stability Assess Downstream Reaction Conditions protect_amine->check_stability acid_stable Need Acid Stability? check_stability->acid_stable Check Acid base_stable Need Base Stability? check_stability->base_stable Check Base h2_stable Need Hydrogenolysis Stability? check_stability->h2_stable Check H2 use_boc Use Boc Group acid_stable->use_boc No use_cbz Use Cbz Group acid_stable->use_cbz Yes base_stable->use_boc Yes use_fmoc Use Fmoc Group base_stable->use_fmoc No h2_stable->use_boc Yes h2_stable->use_cbz No end Proceed with Protected Amine use_boc->end use_cbz->end use_fmoc->end

Caption: Workflow for selecting an amine protecting group.

Experimental Protocols

Below are detailed protocols for the protection of this compound, a key strategy to prevent racemization.

Protocol 1: Boc Protection of (R)-But-3-yn-2-amine

This protocol describes the protection of the amine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • (R)-But-3-yn-2-amine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (R)-But-3-yn-2-amine (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, tert-butyl (R)-(1-methylprop-2-ynyl)carbamate, can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary

EntryBaseSolventTemperature (°C)Protecting GroupFinal ee (%)Racemization (%)
1n-BuLiTHF0None< 10%> 90%
2LDATHF-78None~ 40%~ 60%
3TEADCM0None> 95%< 5%
4K₂CO₃MeCN25None> 98%< 2%
5n-BuLiTHF-78Boc> 99%< 1%
6DBUDCM25None~ 70%~ 30%

Data is illustrative and based on general principles of chiral amine stability.

Reaction Pathway: Minimizing Racemization

The diagram below illustrates the desired reaction pathway using a protecting group (PG) to prevent the formation of the achiral intermediate that leads to racemization.

cluster_0 Undesired Pathway (Racemization) cluster_1 Desired Pathway (Retention of Stereochemistry) amine_start Chiral Amine (R) deprotonation Deprotonation (Strong Base) amine_start->deprotonation achiral_intermediate Achiral Intermediate (Planar Carbanion) deprotonation->achiral_intermediate protonation Protonation achiral_intermediate->protonation racemic_mixture Racemic Mixture (R/S) protonation->racemic_mixture protected_amine Protected Chiral Amine (R) reaction Reaction (e.g., Acylation) protected_amine->reaction protected_product Protected Product (R) reaction->protected_product deprotection Deprotection protected_product->deprotection final_product Final Product (R) deprotection->final_product start_node Start with (R)-But-3-yn-2-amine start_node->amine_start protect_step Protect Amine start_node->protect_step protect_step->protected_amine

Caption: Protecting group strategy to prevent racemization.

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (R)- and (S)-But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential high-performance liquid chromatography (HPLC) methods for the enantioselective analysis of (R)- and (S)-But-3-yn-2-amine. The content is designed for researchers, scientists, and drug development professionals, offering a detailed examination of direct and indirect chiral separation strategies. Experimental protocols and supporting data are presented to facilitate method development and optimization.

Chiral primary amines are fundamental building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] The enantiomers of a chiral amine can possess significantly different pharmacological, toxicological, and metabolic properties, making their separation and quantification crucial for drug development, quality control, and regulatory compliance.[1] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the reliable analysis of chiral compounds.[1][2]

Direct vs. Indirect Chiral HPLC Separation

Two primary strategies are employed for the chiral separation of amines by HPLC: direct and indirect methods.

  • Direct Method: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and effective for resolving a wide range of racemates, including primary amines.[1]

  • Indirect Method: This strategy involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers have distinct physicochemical properties and can be separated on a standard achiral HPLC column.[3] Derivatization can also introduce a chromophore or fluorophore, enhancing detection sensitivity.[3]

The following sections provide a comparative analysis of these two approaches for the chiral separation of (R)- and (S)-But-3-yn-2-amine.

Direct Chiral HPLC Analysis

The direct approach is often preferred due to its simplicity, as it does not require a derivatization step. The success of this method is highly dependent on the selection of the appropriate CSP and the optimization of the mobile phase.[1]

Recommended Chiral Stationary Phases

For the separation of a small, primary amine like But-3-yn-2-amine, polysaccharide-based and cyclofructan-based CSPs are excellent starting points.

  • Polysaccharide-Based CSPs: Columns such as those with amylose or cellulose derivatives (e.g., CHIRALPAK® series) are highly versatile.[1]

  • Cyclofructan-Based CSPs: These have demonstrated a high success rate in separating primary amines, particularly in the polar organic mode.[1]

Illustrative Experimental Data for Direct Analysis

The following table summarizes hypothetical, yet realistic, chromatographic data for the separation of (R)- and (S)-But-3-yn-2-amine on two different polysaccharide-based CSPs.

ParameterMethod AMethod B
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)n-Hexane/Isopropanol/Triethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm
Retention Time (R-enantiomer) 8.5 min10.2 min
Retention Time (S-enantiomer) 9.8 min11.9 min
Resolution (Rs) 2.12.5
Selectivity (α) 1.151.17
Experimental Protocol: Direct Chiral HPLC
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of n-hexane, alcohol (ethanol or isopropanol), and the amine additive (diethylamine or triethylamine). Filter and degas the mobile phase before use. The addition of a basic modifier like diethylamine or triethylamine is crucial for obtaining good peak shape and preventing deleterious interactions with residual silanols on the silica surface.[1]

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Use an HPLC system equipped with a UV detector.

    • Install the selected chiral column and equilibrate with the mobile phase at the specified flow rate until a stable baseline is achieved.

    • Set the column temperature and detector wavelength.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram.

  • Data Analysis: Determine the retention times for each enantiomer and calculate the resolution and selectivity factors.

Indirect Chiral HPLC Analysis via Derivatization

The indirect method offers an alternative when direct separation is challenging or when enhanced sensitivity is required. The choice of the chiral derivatizing agent is critical for successful separation.

Recommended Chiral Derivatizing Agents

For primary amines, several CDAs are available. A common and effective choice is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[3] This reagent reacts with the primary amine of this compound under mild alkaline conditions to form diastereomers that are highly UV-active, facilitating sensitive detection.[3]

Illustrative Experimental Data for Indirect Analysis

The table below presents hypothetical data for the separation of the diastereomeric derivatives of (R)- and (S)-But-3-yn-2-amine formed by reaction with Marfey's reagent.

ParameterMethod C
Stationary Phase C18 Silica
Column Dimensions 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 340 nm
Retention Time (R-amine derivative) 12.3 min
Retention Time (S-amine derivative) 14.1 min
Resolution (Rs) 3.0
Selectivity (α) 1.15
Experimental Protocol: Indirect Chiral HPLC
  • Derivatization Procedure:

    • Dissolve approximately 1 mg of racemic this compound in 100 µL of acetone.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Heat the mixture at 40°C for 1 hour.

    • After cooling to room temperature, neutralize the reaction with 20 µL of 2 M HCl.

    • Dilute the final solution with the mobile phase before injection.

  • HPLC System and Conditions:

    • Use a standard HPLC system with a UV detector and a C18 reversed-phase column.

    • Equilibrate the column with the mobile phase.

  • Injection and Data Acquisition: Inject 10 µL of the derivatized sample and record the chromatogram at 340 nm.

Comparison of Methodologies

FeatureDirect Chiral HPLCIndirect Chiral HPLC (Derivatization)
Pros - Simpler workflow (no derivatization) - Less sample manipulation - Direct measurement of enantiomers- Can be used with standard achiral columns - Potentially higher resolution - Can significantly enhance detection sensitivity
Cons - Requires specialized and expensive chiral columns - Method development can be more empirical - May have lower sensitivity for weakly UV-absorbing compounds- More complex and time-consuming protocol - Potential for racemization during derivatization - Requires pure chiral derivatizing agent

Visualizing the Experimental Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflows for both direct and indirect chiral HPLC analysis.

Direct_Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_results Results Sample Racemic this compound Sample HPLC Chiral HPLC System Sample->HPLC Inject MobilePhase Mobile Phase (e.g., Hexane/Ethanol/DEA) MobilePhase->HPLC Elute CSP_Column Chiral Stationary Phase (CSP) Chromatogram Chromatogram with Separated Enantiomer Peaks CSP_Column->Chromatogram Detect Data Quantitative Data (Retention Time, Resolution) Chromatogram->Data Analyze

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect_Chiral_HPLC_Workflow cluster_prep Preparation & Derivatization cluster_hplc HPLC Analysis cluster_results Results Sample Racemic this compound Derivatization Derivatization Reaction (Formation of Diastereomers) Sample->Derivatization CDA Chiral Derivatizing Agent (e.g., Marfey's Reagent) CDA->Derivatization HPLC Standard HPLC System Derivatization->HPLC Inject Achiral_Column Achiral Column (e.g., C18) Chromatogram Chromatogram with Separated Diastereomer Peaks Achiral_Column->Chromatogram Detect Data Quantitative Data Chromatogram->Data Analyze

Caption: Workflow for Indirect Chiral HPLC Analysis.

Conclusion

Both direct and indirect HPLC methods present viable strategies for the chiral analysis of (R)- and (S)-But-3-yn-2-amine. The choice between the two will depend on the specific requirements of the analysis, such as sample throughput, required sensitivity, and the availability of specialized chiral columns. For routine analysis and high-throughput screening, the direct method is generally more efficient. However, for applications requiring very high sensitivity or when direct separation proves difficult, the indirect method via derivatization is a powerful alternative. The provided protocols and illustrative data serve as a robust starting point for developing a validated chiral separation method for this compound.

References

Comparative Reactivity Analysis: But-3-yn-2-amine vs. Propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a detailed comparative analysis of the reactivity of But-3-yn-2-amine and propargylamine, two primary amines featuring a terminal alkyne moiety. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of their performance in common organic transformations, supplemented with experimental protocols and mechanistic insights.

Introduction to the Amines

Propargylamine (prop-2-yn-1-amine) and this compound are valuable building blocks in organic synthesis due to the presence of two reactive functional groups: a nucleophilic primary amine and a terminal alkyne. This dual functionality allows for a wide range of chemical modifications, making them key intermediates in the synthesis of pharmaceuticals and complex organic molecules.

CompoundStructureIUPAC NameMolar Mass ( g/mol )
PropargylaminePropargylamine Structureprop-2-yn-1-amine55.08
This compoundthis compound StructureThis compound69.11

The key structural difference lies in the substitution at the carbon atom alpha to the amino group. Propargylamine is an unsubstituted primary amine, while this compound possesses a methyl group at this position. This seemingly minor difference has a significant impact on their respective reactivities.

Comparative Reactivity Analysis

The reactivity of these amines as nucleophiles is primarily governed by two opposing factors:

  • Electronic Effects: The electron-donating inductive effect of the methyl group in this compound slightly increases the electron density on the nitrogen atom, which would be expected to enhance its basicity and nucleophilicity compared to propargylamine.

  • Steric Hindrance: The methyl group in this compound creates steric bulk around the nitrogen atom, impeding its approach to an electrophilic center. This steric hindrance is the dominant factor influencing its reactivity in many reactions.

Direct comparative kinetic studies for this compound and propargylamine are not extensively available in the literature. However, the well-established principles of physical organic chemistry and data from analogous systems allow for a robust comparison. The A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a cornerstone of propargylamine chemistry and serves as an excellent model for comparing their reactivity.

Quantitative Data Summary: A³ Coupling Reaction

The following table summarizes representative yields for the A³ coupling reaction of benzaldehyde and phenylacetylene with propargylamine and an analogous α-branched primary amine, this compound. The data for this compound is estimated based on the typical decrease in yield observed for sterically hindered amines in this reaction.

AmineCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference/Basis
PropargylamineCuI (5)Toluene801285-95[1][2]
This compoundCuI (5)Toluene802440-50Estimated based on steric hindrance effects on similar primary amines.

The significantly lower estimated yield and longer reaction time for this compound highlight the profound impact of steric hindrance. The methyl group on the α-carbon shields the nitrogen's lone pair, making it a less effective nucleophile in the key step of the A³ coupling mechanism: the nucleophilic attack on the imine intermediate.

Experimental Protocols

A representative experimental protocol for a copper-catalyzed A³ coupling reaction is provided below. This can be adapted to compare the reactivity of this compound and propargylamine under identical conditions.

General Procedure for Copper-Catalyzed A³ Coupling Reaction

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Amine (Propargylamine or this compound, 1.2 mmol)

  • Alkyne (e.g., Phenylacetylene, 1.0 mmol)

  • Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.2 mmol), alkyne (1.0 mmol), and copper(I) iodide (0.05 mmol).

  • Add toluene (5 mL) to the flask.

  • The reaction mixture is stirred and heated to 80 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired propargylamine product.[1]

Mandatory Visualizations

Logical Relationship of Factors Affecting Reactivity

G Factors Influencing Amine Reactivity cluster_butynylamine This compound cluster_propargylamine Propargylamine B_Structure Structure: CH3-CH(NH2)-C≡CH B_Electronic Inductive Effect (+I) of Methyl Group Reactivity Overall Nucleophilic Reactivity B_Electronic->Reactivity Slightly Increases (Minor Effect) B_Steric Steric Hindrance from Methyl Group B_Steric->Reactivity Significantly Decreases (Major Effect) P_Structure Structure: NH2-CH2-C≡CH P_Factor Minimal Steric Hindrance P_Factor->Reactivity Favors Higher Reactivity G Experimental Workflow for Comparative A³ Coupling cluster_reactants Reactant Preparation Start Start: Prepare two parallel reactions Aldehyde Aldehyde (e.g., Benzaldehyde) Alkyne Alkyne (e.g., Phenylacetylene) Catalyst Catalyst (e.g., CuI) Reaction1 Reaction A: Propargylamine Aldehyde->Reaction1 Reaction2 Reaction B: This compound Aldehyde->Reaction2 Alkyne->Reaction1 Alkyne->Reaction2 Catalyst->Reaction1 Catalyst->Reaction2 Amine1 Propargylamine Amine1->Reaction1 Amine2 This compound Amine2->Reaction2 Monitor Monitor reactions by TLC Reaction1->Monitor Reaction2->Monitor Workup Workup and Purification Monitor->Workup Analysis Analyze Products: Yield, NMR, etc. Workup->Analysis Compare Compare Reactivity Analysis->Compare

References

Spectroscopic comparison of But-3-yn-2-amine and But-3-en-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of a molecule's structural features is paramount. This guide provides a comparative analysis of the spectroscopic properties of two structurally similar yet functionally distinct amines: But-3-yn-2-amine and But-3-en-2-amine. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the key differences arising from the presence of an alkyne versus an alkene moiety.

Molecular Structures at a Glance

A fundamental understanding of the structures of this compound and But-3-en-2-amine is crucial for interpreting their spectroscopic data. The key difference lies in the four-carbon chain: one contains a carbon-carbon triple bond (alkyne), while the other possesses a carbon-carbon double bond (alkene).

Caption: Molecular structures of this compound and But-3-en-2-amine.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound and But-3-en-2-amine.

Table 1: ¹H NMR Spectral Data
Compound Proton Expected Chemical Shift (δ, ppm) Multiplicity
This compound H-1 (CH₃)~1.2-1.4Doublet
H-2 (CH)~3.4-3.6Quartet
H-4 (≡CH)~2.2-2.4Singlet
-NH₂~1.0-3.0 (broad)Singlet
But-3-en-2-amine H-1 (CH₃)~1.1-1.3Doublet
H-2 (CH)~3.2-3.4Multiplet
H-3 (=CH)~5.7-5.9Multiplet
H-4 (=CH₂)~5.0-5.3Multiplet
-NH₂~1.0-3.0 (broad)Singlet
Table 2: ¹³C NMR Spectral Data
Compound Carbon Expected Chemical Shift (δ, ppm)
This compound C-1 (CH₃)~20-25
C-2 (CH)~40-45
C-3 (≡C)~80-85
C-4 (≡CH)~70-75
But-3-en-2-amine C-1 (CH₃)~20-25
C-2 (CH)~50-55
C-3 (=CH)~140-145
C-4 (=CH₂)~110-115
Table 3: Infrared (IR) Spectroscopy Data
Compound Functional Group Expected Absorption (cm⁻¹) Intensity
This compound N-H stretch (amine)3300-3500Medium (two bands for primary amine)
C≡C-H stretch (alkyne)~3300Strong, sharp
C≡C stretch (alkyne)~2100-2260Weak to medium
C-N stretch (amine)1020-1250Medium
But-3-en-2-amine N-H stretch (amine)3300-3500Medium (two bands for primary amine)
=C-H stretch (alkene)3010-3100Medium
C=C stretch (alkene)~1640-1680Medium
C-N stretch (amine)1020-1250Medium
Table 4: Mass Spectrometry (MS) Data
Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragment Ions (m/z)
This compound C₄H₇N69.1168 (M-1), 54 (M-CH₃), 42 (M-C₂H₃)
But-3-en-2-amine C₄H₉N71.1270 (M-1), 56 (M-CH₃), 44 (M-C₂H₅)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of volatile amines like this compound and But-3-en-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

      • ¹³C NMR: Acquire proton-decoupled spectra. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer.

    • Acquisition Parameters: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Collection: Record a background spectrum of the empty salt plates or the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the amine sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to an appropriate concentration (e.g., 10-100 ppm).

  • Instrument Setup:

    • Gas Chromatograph:

      • Column: A capillary column suitable for amine analysis (e.g., a wax or a base-deactivated column).

      • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

      • Oven Program: A temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10-20°C/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Analysis: Identify the peak corresponding to the amine in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation Sample Chemical Sample Dissolution Dissolution in Solvent Sample->Dissolution for NMR Dilution Dilution Sample->Dilution for GC-MS FTIR FTIR Spectroscopy Sample->FTIR Neat or Thin Film NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Dilution->GCMS Process Data Processing NMR->Process FTIR->Process GCMS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

A Researcher's Guide to the Structural Validation of But-3-yn-2-amine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug discovery and organic synthesis, unambiguous structural confirmation of novel and known small molecules is paramount. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of but-3-yn-2-amine. We present projected experimental data from key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to serve as a benchmark for researchers working with this and similar compounds.

The structure of this compound, a small molecule with potential applications in synthetic chemistry, can be definitively confirmed by analyzing the correlations between its constituent protons and carbons. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques are indispensable for resolving ambiguities and establishing concrete structural connectivity.[1][2]

Logical Workflow for Structural Elucidation

The process of validating a molecular structure using 2D NMR follows a systematic workflow. Initially, 1D ¹H and ¹³C spectra are acquired to identify the chemical environments of the protons and carbons. Subsequently, a series of 2D NMR experiments are performed to map the connectivity between these nuclei. The data from these experiments are then integrated to build a comprehensive picture of the molecular structure.

G Workflow for 2D NMR Structural Validation of this compound A Acquire 1D Spectra (¹H, ¹³C, DEPT) B Propose Initial Structure (this compound) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D Analyze COSY (¹H-¹H Correlations) C->D E Analyze HSQC (¹H-¹³C One-Bond Correlations) C->E F Analyze HMBC (¹H-¹³C Long-Range Correlations) C->F G Integrate All NMR Data D->G E->G F->G H Confirm/Revise Structure G->H

Caption: A flowchart illustrating the systematic approach to validating the structure of this compound using a combination of 1D and 2D NMR techniques.

Predicted 2D NMR Data for this compound

The following table summarizes the anticipated ¹H and ¹³C chemical shifts and the key correlations expected in the COSY, HSQC, and HMBC spectra of this compound. These predictions are based on established chemical shift principles and typical coupling constants for similar functional groups.

Atom Position ¹H Chemical Shift (ppm, multiplicity) ¹³C Chemical Shift (ppm) COSY (¹H-¹H) Correlations HSQC (¹H-¹³C) Correlation HMBC (¹H-¹³C) Correlations
H-1CH₃~1.3 (d)~25H-2C-1C-2
H-2CH~3.6 (q)~40H-1C-2C-1, C-3, C-4
H-4CH~2.4 (s)~70-C-4C-2, C-3
-C-1-~25-H-1-
-C-2-~40-H-2-
-C-3-~85---
-C-4-~70-H-4-
H-NNH₂~1.5 (br s)---C-2
Comparative Analysis of 2D NMR Techniques
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key expected correlation is between the methyl protons (H-1) and the methine proton (H-2), which would appear as a cross-peak in the spectrum. This confirms the presence of the ethylamine fragment.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals direct one-bond correlations between protons and the carbons to which they are attached.[4][5] For this compound, we anticipate cross-peaks correlating H-1 with C-1, H-2 with C-2, and H-4 with C-4. This experiment is crucial for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, and sometimes further in conjugated systems.[4] HMBC is instrumental in piecing together the carbon skeleton. Key expected correlations for this compound include:

    • The methyl protons (H-1) correlating to the methine carbon (C-2).

    • The methine proton (H-2) correlating to the methyl carbon (C-1) and the two alkyne carbons (C-3 and C-4).

    • The acetylenic proton (H-4) correlating to the methine carbon (C-2) and the quaternary alkyne carbon (C-3).

    • The amine protons may show a weak correlation to the methine carbon (C-2).

By combining the information from these three experiments, the complete bonding network of this compound can be unequivocally established.

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR spectra on a standard 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

Sample Preparation
  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

COSY (¹H-¹H Correlation Spectroscopy)
  • Pulse Program: Standard cosygpqf or similar.

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Relaxation Delay: 1.5-2.0 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: Standard hsqcedetgpsisp2.2 or similar phase-sensitive gradient-edited sequence.

  • Spectral Width: 10-12 ppm in the ¹H dimension (F2) and 100-120 ppm in the ¹³C dimension (F1).

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 128-256 in the indirect dimension (t₁).

  • Relaxation Delay: 1.5 seconds.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: Standard hmbcgplpndqf or similar gradient-selected magnitude mode sequence.

  • Spectral Width: 10-12 ppm in the ¹H dimension (F2) and 180-200 ppm in the ¹³C dimension (F1).

  • Number of Scans: 8-16 per increment.

  • Number of Increments: 256-400 in the indirect dimension (t₁).

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

References

A Comparative Guide to Protecting Groups for But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the primary amine of But-3-yn-2-amine is a critical consideration in multi-step organic synthesis. The ideal protecting group must be introduced in high yield, remain stable throughout various reaction conditions, and be selectively removed without compromising the integrity of the terminal alkyne functionality. This guide provides an objective comparison of three commonly employed amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of this compound. The comparison is supported by adapted experimental protocols and expected performance data to aid in the selection of the most suitable protecting group for your synthetic strategy.

At a Glance: Comparison of Protecting Groups for this compound

The choice of a protecting group is dictated by the overall synthetic plan, particularly the orthogonality required to deprotect the amine in the presence of other sensitive functional groups. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc protection for this compound.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Protection Conditions Mild basic conditions (e.g., TEA, DIPEA, NaOH) in aprotic solvents (DCM, THF) or biphasic systems.Mild basic conditions (e.g., NaHCO₃, Na₂CO₃) in aqueous/organic mixtures.Mild basic conditions (e.g., NaHCO₃) in aqueous/organic mixtures.
Expected Protection Yield >95%>90%>90%
Stability Stable to basic, hydrogenolytic, and mildly nucleophilic conditions.[1]Stable to acidic and basic conditions.[2]Stable to acidic and hydrogenolytic conditions.[3]
Deprotection Conditions Strong acids (e.g., TFA, HCl in dioxane).[2]Catalytic hydrogenolysis (H₂, Pd/C).[2]Secondary amines (e.g., 20% piperidine in DMF).[4]
Expected Deprotection Yield >95%>90%>95%
Orthogonality Orthogonal to Cbz and Fmoc.[1]Orthogonal to Boc and Fmoc.[2]Orthogonal to Boc and Cbz.[3]
Potential Issues Acid-labile substrates may be affected during deprotection.Catalyst poisoning by the alkyne is possible; partial reduction of the alkyne may occur with some catalysts.Base-sensitive functional groups may be compromised during deprotection.

Logical Workflow for Protection and Deprotection

The following diagram illustrates the general workflow for the protection and subsequent deprotection of this compound with the compared protecting groups.

G cluster_protection Protection cluster_deprotection Deprotection amine This compound boc_reagent Boc₂O, Base amine->boc_reagent cbz_reagent Cbz-Cl, Base amine->cbz_reagent fmoc_reagent Fmoc-OSu, Base amine->fmoc_reagent boc_protected Boc-NH-CH(CH₃)C≡CH boc_reagent->boc_protected cbz_protected Cbz-NH-CH(CH₃)C≡CH cbz_reagent->cbz_protected fmoc_protected Fmoc-NH-CH(CH₃)C≡CH fmoc_reagent->fmoc_protected boc_deprotection TFA or HCl boc_protected->boc_deprotection Acidic Cleavage cbz_deprotection H₂, Pd/C cbz_protected->cbz_deprotection Hydrogenolysis fmoc_deprotection Piperidine/DMF fmoc_protected->fmoc_deprotection Basic Cleavage deprotected_amine This compound boc_deprotection->deprotected_amine Acidic Cleavage cbz_deprotection->deprotected_amine Hydrogenolysis fmoc_deprotection->deprotected_amine Basic Cleavage

Caption: General workflow for the protection and deprotection of this compound.

Experimental Protocols

The following protocols are adapted for the protection and deprotection of this compound based on established procedures for primary amines.[1][5][6][7] Due to the volatility of this compound, careful handling and temperature control are recommended.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

Protocol 1.1: Boc-Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM or THF (to make a 0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

    • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise over 10-15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pure Boc-protected amine.

Protocol 1.2: Deprotection of Boc-protected this compound

  • Materials:

    • Boc-protected this compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 eq) in DCM (to make a 0.2 M solution).

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[2]

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to obtain the deprotected amine.

Benzyloxycarbonyl (Cbz) Protection and Deprotection

Protocol 2.1: Cbz-Protection of this compound

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane and Water

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water (to make a 0.5 M solution).

    • Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C.

    • Add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol 2.2: Deprotection of Cbz-protected this compound

  • Materials:

    • Cbz-protected this compound

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Evacuate the flask and backfill with H₂ gas (balloon pressure) or pressurize in a Parr apparatus.

    • Stir the reaction vigorously at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection

Protocol 3.1: Fmoc-Protection of this compound

  • Materials:

    • This compound

    • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane and Water

    • Diethyl ether

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ (2.0 eq) and stir until dissolved.

    • Add Fmoc-OSu (1.05 eq) and stir at room temperature for 4-8 hours, monitoring by TLC.

    • Dilute the reaction mixture with water and extract with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol 3.2: Deprotection of Fmoc-protected this compound

  • Materials:

    • Fmoc-protected this compound

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Fmoc-protected amine (1.0 eq) in DMF.

    • Add piperidine to make a 20% (v/v) solution.[4]

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

    • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

    • The residue can be purified by column chromatography or by an acidic wash to remove the dibenzofulvene-piperidine adduct, followed by extraction of the free amine.

Orthogonal Protection Strategy

The distinct deprotection conditions for Boc, Cbz, and Fmoc allow for their use in orthogonal protection strategies, where one group can be removed selectively in the presence of the others. This is particularly valuable in the synthesis of complex molecules with multiple functional groups.

G cluster_protected Protected Amine cluster_deprotection Deprotection Condition Start This compound + Protecting Groups Boc Boc-Protected Start->Boc Cbz Cbz-Protected Start->Cbz Fmoc Fmoc-Protected Start->Fmoc Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved Hydrogenolysis H₂, Pd/C Boc->Hydrogenolysis Stable Base Base (e.g., Piperidine) Boc->Base Stable Cbz->Acid Stable Cbz->Hydrogenolysis Cleaved Cbz->Base Stable Fmoc->Acid Stable Fmoc->Hydrogenolysis Stable Fmoc->Base Cleaved End Deprotected Amine Acid->End Hydrogenolysis->End Base->End

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

Conclusion

The choice of an amine protecting group for this compound is a strategic decision that should be made based on the specific requirements of the synthetic route. The Boc group offers excellent stability to a wide range of conditions and is easily removed with strong acid, making it a versatile choice. The Cbz group provides robustness towards both acidic and basic conditions, with a mild deprotection via hydrogenolysis, although potential catalyst interactions with the alkyne should be considered. The Fmoc group is ideal for strategies requiring base-labile deprotection, offering a high degree of orthogonality with acid-labile and hydrogenolysis-sensitive groups. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their synthetic outcomes.

References

The Efficacy of But-3-yn-2-amine in Asymmetric Synthesis: A Comparative Analysis Reveals a Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature, a direct comparative study on the efficacy of But-3-yn-2-amine against other common chiral amines in asymmetric synthesis is not available in published research. While the field of asymmetric synthesis is rich with data on a wide array of chiral auxiliaries and catalysts, this compound does not feature in comparative studies that provide the quantitative performance data—such as enantiomeric excess (ee%), diastereomeric excess (de%), and reaction yields—necessary for a direct and objective comparison.

Chiral amines are fundamental tools for researchers, scientists, and drug development professionals, enabling the stereoselective synthesis of complex molecules. Prominent examples of widely studied and utilized chiral amines include derivatives of proline, cinchona alkaloids, and tert-butanesulfinamide. These have been extensively documented in various asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions, with abundant experimental data supporting their efficacy.

For instance, chiral diamines like (R,R)-1,2-diaminocyclohexane and (R,R)-1,2-diphenylethylenediamine are well-established ligands in asymmetric hydrogenation reactions, consistently affording high yields and enantioselectivities. Similarly, organocatalysts such as proline and its derivatives are benchmarks in asymmetric aldol and Michael addition reactions.

The absence of this compound in such comparative literature suggests that it is not a commonly employed chiral auxiliary or catalyst in the mainstream of asymmetric synthesis research. Consequently, the detailed experimental protocols and quantitative data required to construct a meaningful comparison guide, as initially requested, do not exist in the public domain.

General Experimental Workflow in Asymmetric Synthesis

While a specific comparative guide for this compound cannot be provided, a general workflow for evaluating a novel chiral amine in an asymmetric reaction can be outlined. This process is fundamental to the research and development of new chiral catalysts and auxiliaries.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison start Select Model Reaction (e.g., Aldol, Michael Addition) reactants Prepare Starting Materials (Prochiral Substrate, Reagent) start->reactants catalyst Synthesize/Acquire Chiral Amine reactants->catalyst setup Reaction Setup (Solvent, Temperature, Stoichiometry) catalyst->setup run Execute Reaction & Monitor Progress (TLC, GC, LC-MS) setup->run workup Work-up & Purification (Quenching, Extraction, Chromatography) run->workup yield Determine Yield workup->yield stereo Determine Stereoselectivity (Chiral HPLC/GC, NMR) workup->stereo data Tabulate Data (ee%, de%, Yield) yield->data stereo->data compare Compare with Literature Data for Established Chiral Amines data->compare conclusion Draw Conclusions on Efficacy compare->conclusion

Caption: Generalized workflow for the evaluation of a chiral amine in asymmetric synthesis.

A Path Forward for Evaluating this compound

For researchers interested in the potential of this compound, the logical first step would be to perform exploratory studies using it as a chiral auxiliary or catalyst in well-established asymmetric reactions. The data generated from such studies, including yields, enantiomeric excesses, and diastereomeric excesses, could then be benchmarked against the performance of known chiral amines under identical conditions. This would provide the necessary data to begin to build a comparative understanding of its efficacy.

Until such research is conducted and published, a comprehensive and data-supported comparison guide on the efficacy of this compound versus other chiral amines in asymmetric synthesis remains an area for future investigation.

Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of But-3-yn-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. But-3-yn-2-amine, a valuable building block in organic synthesis, is no exception. Its volatility and basicity, however, present unique analytical challenges. This guide provides a comprehensive comparison of a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity assessment of this compound.

The selection of an appropriate analytical method hinges on a variety of factors, including the nature of the analyte, potential impurities, required sensitivity, and available instrumentation. This compound is a small, volatile primary amine with a molecular weight of 69.11 g/mol . Its basic nature can lead to challenging chromatographic behavior, such as peak tailing, particularly in gas chromatography. This guide will delve into the nuances of a tailored GC-MS method and objectively compare its performance with established alternative analytical strategies.

Method Comparison: GC-MS vs. HPLC-UV vs. qNMR

The purity of this compound can be effectively determined using several analytical techniques. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

ParameterGC-MS (Proposed Method)HPLC-UV (with Derivatization)qNMR
Principle Chromatographic separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based identification and quantification.Chromatographic separation of derivatized analyte in a liquid mobile phase followed by UV detection.Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Typical Purity Range 98-99.9%95-99.5%>98%
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.1 µg/mL~0.05% (impurity)
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~0.5 µg/mL~0.1% (impurity)
Advantages High sensitivity and selectivity, provides structural information of impurities through mass spectra, ideal for volatile compounds.Wide availability, good for non-volatile impurities, robust and reproducible.Absolute quantification without a specific reference standard of the analyte, provides detailed structural information, non-destructive.
Disadvantages Potential for peak tailing with primary amines, may require specialized columns, thermal degradation of labile impurities.Requires derivatization for UV detection of this compound, indirect quantification, can be time-consuming.Lower sensitivity compared to chromatographic methods, requires a relatively pure internal standard, higher instrumentation cost.

Experimental Protocols

Proposed GC-MS Method for this compound

This method is designed for the direct analysis of this compound, leveraging a base-deactivated column to mitigate peak tailing.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with a suitable solvent such as methanol or dichloromethane.

  • Further dilute as necessary to fall within the linear range of the instrument.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or a specialized base-deactivated column like an Rtx-Volatile Amine column.[1]

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30-200.

3. Data Analysis:

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be tentatively identified by their mass spectra.

HPLC-UV Method with Dansyl Chloride Derivatization

Due to the lack of a strong chromophore, this compound requires derivatization for sensitive UV detection. Dansyl chloride is a common derivatizing agent for primary and secondary amines.[2][3]

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 5 mg of the this compound sample into a vial.

  • Dissolve in 1 mL of acetone.

  • Add 1 mL of a 10 mg/mL solution of dansyl chloride in acetone.

  • Add 1 mL of a saturated sodium bicarbonate solution to maintain an alkaline pH.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the solution and dilute with acetonitrile as needed for analysis.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with 50% A / 50% B.

    • Linearly increase to 90% A over 15 minutes.

    • Hold at 90% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Quantification:

  • Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from a reference standard of known purity.

Quantitative NMR (qNMR) Method

qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[4][5][6][7][8][9][10][11]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The amount of the internal standard should be chosen to provide a signal with a similar intensity to the analyte signal.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d or DMSO-d6) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz or higher.

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification).

  • Number of Scans: 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

3. Data Processing and Purity Calculation:

  • Manually phase and baseline correct the spectrum.

  • Integrate a well-resolved signal for this compound (e.g., the methine proton) and a signal for the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Analytical Workflows

To better understand the logical flow of each analytical method, the following diagrams have been generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (MS) Integrate->Identify Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: GC-MS analytical workflow for this compound purity analysis.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_qnmr qNMR GCMS_Prep Sample Prep (Dilution) GCMS_Analysis GC Separation & MS Detection GCMS_Prep->GCMS_Analysis GCMS_Result Relative Purity (Area %) GCMS_Analysis->GCMS_Result HPLC_Prep Sample Prep (Derivatization) HPLC_Analysis HPLC Separation & UV Detection HPLC_Prep->HPLC_Analysis HPLC_Result Relative Purity (vs. Standard) HPLC_Analysis->HPLC_Result qNMR_Prep Sample Prep (with Internal Std) qNMR_Analysis NMR Data Acquisition qNMR_Prep->qNMR_Analysis qNMR_Result Absolute Purity qNMR_Analysis->qNMR_Result

Caption: Comparison of analytical workflows for purity determination.

Conclusion

The choice of the optimal analytical method for determining the purity of this compound depends on the specific requirements of the analysis. The proposed GC-MS method offers high sensitivity and the ability to identify volatile impurities, making it an excellent choice for routine quality control and in-depth impurity profiling. For situations where GC performance is challenging or non-volatile impurities are of concern, HPLC-UV with derivatization provides a robust alternative. When an absolute purity value is required without a specific reference standard for the analyte, qNMR stands out as a powerful, albeit less sensitive, technique. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate approach to ensure the quality and integrity of their chemical intermediates.

References

Benchmarking But-3-yn-2-amine: A Comparative Guide to the Synthesis of Chiral Propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chiral propargylamines are a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility stems from the presence of both a chiral amine center and a reactive alkyne moiety, allowing for diverse downstream transformations. While a direct performance comparison of But-3-yn-2-amine as a chiral auxiliary against other propargylamines is not extensively documented in peer-reviewed literature, a valuable benchmark can be established by comparing the efficiency of their asymmetric synthesis. The most prominent and atom-economical method for this purpose is the Asymmetric Aldehyde-Alkyne-Amine (A3) coupling reaction. This guide provides a comparative overview of the synthesis of this compound and other representative chiral propargylamines, supported by experimental data and detailed protocols.

Performance Data Summary: Asymmetric A³ Coupling Reactions

The following table summarizes the performance of various catalytic systems in the asymmetric synthesis of this compound and other selected chiral propargylamines. The key performance indicators are reaction yield and enantiomeric excess (ee), which measures the stereoselectivity of the reaction.

Amine ProductAldehydeAlkyneCatalyst SystemSolventTime (h)Yield (%)ee (%)Reference
This compound AcetaldehydeAcetylene (in situ)CuBr / (R,R)-Ph-BPEToluene248592Synthesized Data
N-Phenyl-1-phenylpropargylamineBenzaldehydePhenylacetyleneCu(OTf)₂ / (S)-Ph-PyboxCH₂Cl₂129695[1]
N-Benzyl-1-phenylpropargylamineBenzaldehydePhenylacetylene[Cu(MeCN)₄]PF₆ / (R)-p-Tol-BINAPTHF489198[1]
1-(Thiophen-2-yl)propargylamineThiophene-2-carboxaldehydeAcetylene (in situ)AgOAc / (R)-BINAPDioxane368894Synthesized Data
N-Cyclohexyl-1-phenylpropargylamineBenzaldehydePhenylacetyleneAuCl₃ / (S)-3,5-Xylyl-MeO-BIPHEPDioxane249397[1]

*Note: Data for this compound and 1-(Thiophen-2-yl)propargylamine is synthesized based on typical results for similar substrates in A³ coupling reactions due to a lack of directly reported data for these specific products in the reviewed literature. This data is for illustrative purposes to provide a comparative context.

Experimental Protocols

A generalized experimental protocol for the copper-catalyzed Asymmetric A³ Coupling reaction is provided below. This protocol is representative of the synthesis of chiral propargylamines.

General Procedure for Copper-Catalyzed Asymmetric A³ Coupling:

  • Catalyst Preparation: In a nitrogen-flushed Schlenk tube, the copper salt (e.g., CuBr, 5 mol%) and the chiral ligand (e.g., (R,R)-Ph-BPE, 5.5 mol%) are dissolved in an anhydrous solvent (e.g., Toluene, 2 mL). The mixture is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction Mixture Assembly: To the catalyst solution, the amine (1.2 mmol) and the aldehyde (1.0 mmol) are added sequentially. The reaction vessel is then cooled to the desired temperature (e.g., 0 °C).

  • Alkyne Addition: The alkyne (1.5 mmol) is added dropwise to the cooled reaction mixture. For gaseous alkynes like acetylene, a controlled stream can be bubbled through the solution, or an in situ generation method can be employed.

  • Reaction Monitoring: The reaction is stirred vigorously at the specified temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Characterization: The crude product is purified by flash column chromatography on silica gel to afford the pure chiral propargylamine. The yield is determined, and the enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

The following diagrams illustrate the general workflow for utilizing a chiral propargylamine as a chiral auxiliary in asymmetric synthesis and the mechanism of the key A³ coupling reaction.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction (e.g., Imine Formation) Prochiral_Substrate->Attachment Chiral_Propargylamine Chiral Propargylamine (e.g., this compound) Chiral_Propargylamine->Attachment Chiral_Intermediate Chiral Intermediate Attachment->Chiral_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Nucleophilic Addition) Chiral_Intermediate->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Final Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Propargylamine Cleavage->Recovered_Auxiliary

Caption: Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis.

A3_Coupling_Mechanism cluster_catalyst Catalytic Cycle cluster_imine Imine Formation (in situ) Cu_L Cu(I)-Chiral Ligand Cu_Acetylide Copper Acetylide (R'-C≡C-Cu-L) Cu_L->Cu_Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne (R'-C≡C-H) Intermediate Intermediate Complex Cu_Acetylide->Intermediate + Imine Imine Imine (R''-CH=N-R''') Product Chiral Propargylamine Intermediate->Product Nucleophilic Addition Product->Cu_L - Product Aldehyde Aldehyde (R''-CHO) Aldehyde->Imine + Amine - H₂O Amine Amine (R'''-NH₂) Amine->Imine

Caption: Mechanism of the Copper-Catalyzed A³ Coupling Reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of But-3-yn-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of science and drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. But-3-yn-2-amine, a reactive reagent, requires careful handling not only during its use but also through to its final disposal. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding its hazards, handling, and emergency procedures. Based on available data, this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1][3] This ensures that the chemical is managed in an environmentally safe and compliant manner.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name, concentration (if in solution), and the appropriate hazard pictograms.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions. Specifically, avoid mixing with strong oxidizing agents, acids, and acid chlorides.

  • Container Selection and Management:

    • Use a container that is compatible with amines and alkynes. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers, as amines can be corrosive.[4]

    • Keep the waste container securely closed when not in use to prevent the release of vapors.

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Disposal of Small (Residual) Quantities:

    • For trace amounts of this compound, such as residue in an empty container, the container should be triple-rinsed with a suitable solvent (e.g., ethanol or a solvent in which the compound is soluble).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the bulk of the this compound waste.[4]

    • After triple-rinsing, the defaced, empty container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5][6]

    • Provide them with an accurate description of the waste, including its composition and volume.

Important Considerations:

  • Drain Disposal is NOT Recommended: Due to its hazardous properties and potential to harm aquatic life, drain disposal of this compound is not a recommended practice. While some institutions may permit drain disposal of small quantities of certain water-soluble and low-toxicity amines with pH neutralization, the hazard profile of this compound makes this a risky and likely non-compliant option.[1][7]

  • Evaporation is Prohibited: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal and is often illegal as it releases pollutants into the atmosphere.[5]

Quantitative Data Summary

ParameterValueSource
GHS Hazard StatementH302: Harmful if swallowedPubChem[1][2]
GHS Hazard StatementH317: May cause an allergic skin reactionPubChem[1][2]
GHS Precautionary StatementP501: Dispose of contents/container to an approved waste disposal plantPubChem[1][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds is_bulk Bulk Liquid or Solid Waste? consult_sds->is_bulk is_residue Empty Container with Residue? consult_sds->is_residue collect_hazardous Collect in a Labeled, Compatible Hazardous Waste Container is_bulk->collect_hazardous Yes triple_rinse Triple-Rinse Container with Appropriate Solvent is_residue->triple_rinse Yes store_safely Store in Secondary Containment in a Ventilated, Secure Area collect_hazardous->store_safely contact_ehs Contact EHS or Licensed Contractor for Disposal store_safely->contact_ehs end End: Disposal Complete contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced, Dry Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->store_safely dispose_container->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific waste management protocols.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.